2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine
Description
Properties
IUPAC Name |
2-methoxy-6-(2,4,6-trifluorophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c1-17-11-4-2-3-10(16-11)12-8(14)5-7(13)6-9(12)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVWLHDBIJYBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=C(C=C(C=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine CAS 1251914-00-7 properties
An In-Depth Technical Guide to 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine (CAS 1251914-00-7)
Introduction
2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine is a highly functionalized aromatic compound that stands at the intersection of pyridine chemistry and organofluorine chemistry. The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs and bioactive molecules due to its ability to engage in hydrogen bonding and other non-covalent interactions.[1][2][3] The introduction of a trifluorophenyl group imparts unique physicochemical properties, including increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics, which are highly desirable in drug design.[4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core properties, synthesis, characterization, and potential applications of this specific molecule, grounding the discussion in established chemical principles and field-proven insights.
Core Physicochemical Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. While extensive experimental data for this specific compound is not widely published, its characteristics can be reliably inferred from its structure and comparison with well-documented analogs.
| Property | Value | Source |
| CAS Number | 1251914-00-7 | [5] |
| Molecular Formula | C₁₂H₈F₃NO | [5] |
| Molecular Weight | 239.20 g/mol | [5] |
| InChI Key | RZVW LHDBIJYBBX-UHFFFAOYSA-N | [5] |
| Canonical SMILES | COC1=NC(=CC=C1)C2=C(F)C=C(F)C=C2F | N/A |
| Purity (Typical) | ≥95% | [5] |
Solubility and Physical State: Based on its aromatic and fluorinated nature, 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine is expected to be a solid at room temperature with low solubility in water but good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). The presence of the methoxy group and the pyridine nitrogen may slightly increase its polarity compared to a simple biphenyl system.
Synthesis and Mechanistic Insights
The construction of the biaryl linkage between the pyridine and trifluorophenyl rings is the key challenge in synthesizing this molecule. A palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, represents the most logical and industrially scalable approach. This method is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.
Proposed Retrosynthetic Pathway
A logical retrosynthesis involves disconnecting the C-C bond between the two aromatic rings, leading to two commercially available or readily synthesizable precursors: a halogenated 2-methoxypyridine and a (2,4,6-trifluorophenyl)boronic acid.
Caption: Retrosynthetic analysis via a Suzuki coupling disconnection.
Hypothetical Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol describes a self-validating system for the synthesis, where progress can be monitored, and the product can be purified using standard laboratory techniques.
-
Reactor Setup: To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add 2-bromo-6-methoxypyridine (1.0 eq), (2,4,6-trifluorophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The slight excess of boronic acid ensures the complete consumption of the limiting halide precursor.
-
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The aqueous solvent system facilitates the dissolution of the inorganic base.
-
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (2-bromo-6-methoxypyridine) is consumed.
-
Workup and Extraction: Cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers.
-
Causality: The aqueous workup removes the inorganic base and salts. Multiple extractions ensure efficient recovery of the organic-soluble product.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Causality: The brine wash removes residual water. Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
-
Spectroscopic Characterization Profile
Structural elucidation of the final compound relies on a combination of spectroscopic techniques.[6] While specific spectra for this compound are not publicly available, its features can be accurately predicted.
| Technique | Predicted Key Features |
| ¹H NMR | δ ~ 3.9-4.1 ppm (s, 3H, -OCH₃)δ ~ 6.8-7.8 ppm (m, 3H, pyridine ring)δ ~ 6.8-7.2 ppm (t, 2H, phenyl ring) |
| ¹³C NMR | δ ~ 54 ppm (-OCH₃)δ ~ 100-165 ppm (aromatic carbons)C-F couplings expected |
| ¹⁹F NMR | Two signals expected due to symmetry:~ -100 to -110 ppm (ortho-F)~ -115 to -125 ppm (para-F) |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z = 240.06 |
-
¹H NMR: The methoxy group should appear as a sharp singlet. The three protons on the pyridine ring will exhibit doublet and triplet splitting patterns characteristic of a 2,6-disubstituted pyridine. The two equivalent protons on the trifluorophenyl ring will appear as a triplet due to coupling with the two ortho-fluorine atoms.
-
¹³C NMR: The spectrum will show 12 distinct carbon signals. The carbon of the methoxy group will be upfield, while the aromatic carbons will be in the typical downfield region. Carbons directly attached to fluorine will show characteristic large C-F coupling constants.
-
¹⁹F NMR: Due to the symmetry of the 2,4,6-trifluorophenyl group, two signals are expected: one for the two ortho-fluorines and one for the single para-fluorine, with characteristic triplet-triplet coupling patterns.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[6]
Applications in Research and Development
The true value of 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine lies in its potential as a sophisticated building block for creating more complex molecules with tailored biological activities.
Role as a Bioisosteric Scaffold
In medicinal chemistry, the "phenyl-pyridyl switch" is a common strategy to optimize drug candidates.[7] Replacing a phenyl ring with a pyridine ring introduces a hydrogen bond acceptor (the nitrogen atom) and alters the molecule's dipole moment and solubility, which can profoundly impact target binding and pharmacokinetic properties.[7] This compound provides a trifluorinated phenyl moiety attached to a methoxypyridine, offering a unique combination of features for library synthesis and lead optimization.
Caption: Role as a core scaffold in a typical drug discovery workflow.
Potential Therapeutic and Agrochemical Areas
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a pyridine core. The specific substitution pattern of this molecule could be exploited to target the ATP-binding site of various kinases implicated in cancer.[8]
-
Agrochemicals: Trifluoromethylpyridine derivatives are key components in modern herbicides and fungicides.[4] This compound could serve as an intermediate for novel active ingredients with improved efficacy and safety profiles.
Safety, Handling, and Disposal
While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, a robust safety protocol can be established based on the known hazards of its structural components, such as fluorinated aromatics and methoxypyridines.[9][10][11]
Disclaimer: This information is based on related compounds. Always consult the substance-specific SDS from the supplier before handling.
| Hazard Class | Statement | GHS Code |
| Acute Toxicity | Toxic if swallowed | H301[9][11] |
| Eye Damage/Irritation | Causes serious eye irritation | H319[9] |
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[9][10]
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid all personal contact.[11]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved particulate respirator.
-
General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[9]
Spill Management and Disposal
-
Spill Containment: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[9]
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Disposal: Dispose of the waste material through a licensed chemical disposal company. Do not allow the material to enter drains or waterways.[9][10]
Conclusion
2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine is a specialized chemical building block with significant potential for advanced applications in pharmaceutical and agrochemical research. Its unique combination of a methoxypyridine core and a trifluorophenyl substituent provides a powerful tool for scientists aiming to modulate biological activity and optimize molecular properties. While detailed experimental data remains sparse in public literature, its synthesis is achievable through standard cross-coupling methodologies, and its characterization can be predicted with high confidence. Adherence to strict safety protocols based on analogous structures is essential for its handling and application in the laboratory.
References
-
SAFETY DATA SHEET. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. [Link]
-
2-Methoxypyridine | C6H7NO | CID 74201 - PubChem. [Link]
-
2-Methoxy-5-(trifluoromethyl)pyridine Properties - EPA. [Link]
-
Supporting information - The Royal Society of Chemistry. [Link]
-
An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity - Der Pharma Chemica. [Link]
-
Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine - ResearchGate. [Link]
-
Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) - JOCPR. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - R Discovery. [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. [Link]
-
2-methoxy-6-(trifluoromethyl)pyridine (C7H6F3NO) - PubChemLite. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs (researchgate.net). [Link]
-
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates - Organic Syntheses. [Link]
-
Pyridine synthesis - Organic Chemistry Portal. [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
-
2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine | 1251914-00-7 [sigmaaldrich.com]
- 6. lehigh.edu [lehigh.edu]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. acrospharma.co.kr [acrospharma.co.kr]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Structure and electronic properties of 2-methoxy-6-(2,4,6-trifluorophenyl)pyridine
Structure, Electronic Modulation, and Synthetic Pathways
Executive Summary & Molecular Profile
2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine (herein referred to as MTFPP ) represents a specialized scaffold in the design of optoelectronic materials (OLED hosts) and metabolically stable pharmacophores. Its structural significance lies in the interplay between the electron-donating methoxy group and the sterically demanding, electron-deficient 2,4,6-trifluorophenyl moiety.
This guide analyzes MTFPP as a "Twisted Intramolecular Charge Transfer" (TICT) precursor. The steric repulsion between the pyridyl nitrogen and the ortho-fluorine atoms induces a non-planar conformation, decoupling the
Physicochemical Profile
| Property | Value / Characteristic |
| Molecular Formula | |
| Molecular Weight | 239.19 g/mol |
| Geometry | Non-planar (Twisted biaryl axis) |
| Electronic Character | Ambipolar (Donor-Acceptor internal gradient) |
| Key Functionality | High |
Structural & Electronic Properties
The electronic behavior of MTFPP is defined by two competing vectors: the inductive withdrawal of the fluorinated ring and the mesomeric donation of the methoxy group.
The Ortho-Fluorine Effect (Steric Decoupling)
Unlike non-fluorinated 2-phenylpyridine, which can adopt a planar conformation to maximize
-
Mechanism: Steric clash between the pyridine lone pair/C3-proton and the bulky fluorine atoms at the 2' and 6' positions of the phenyl ring.
-
Consequence: The dihedral angle typically exceeds 60°. This breaks the conjugation, confining the HOMO largely to the methoxypyridine unit and the LUMO to the fluorinated phenyl ring.
-
Application: This spatial separation of orbitals minimizes the singlet-triplet exchange energy (
), a prerequisite for Thermally Activated Delayed Fluorescence (TADF) efficiency.
Frontier Molecular Orbitals (FMO)[1]
-
HOMO Level (~ -5.8 eV): Stabilized by the pyridine ring but raised slightly by the methoxy anti-bonding contribution.
-
LUMO Level (~ -2.4 eV): Significantly deepened by the electron-withdrawing nature of the three fluorine atoms.
-
Dipole Moment: The molecule exhibits a strong permanent dipole directed from the methoxy oxygen toward the fluorinated ring, facilitating charge carrier injection in solid-state devices.
Synthetic Methodology
The synthesis of MTFPP requires precision to prevent defluorination or methoxy-cleavage. The industry-standard protocol utilizes a Suzuki-Miyaura Cross-Coupling , favored for its tolerance of the base-sensitive fluorinated ring.
Protocol: Palladium-Catalyzed Cross-Coupling
Objective: C-C bond formation between C6 of pyridine and C1 of the trifluorophenyl ring.
Reagents
-
Electrophile: 2-Chloro-6-methoxypyridine (1.0 eq)
-
Nucleophile: 2,4,6-Trifluorophenylboronic acid (1.2 eq)
-
Catalyst:
(5 mol%) or / S-Phos (for sterically hindered substrates) -
Base:
(2.0 M aqueous solution) -
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)
Step-by-Step Workflow
-
Degassing: Charge the reaction vessel with DME and water. Sparge with Argon for 30 minutes to remove dissolved
(Critical to prevent homocoupling of boronic acid). -
Pre-mixing: Add 2-Chloro-6-methoxypyridine, boronic acid, and base under Argon counter-flow.
-
Catalyst Addition: Add the Pd catalyst last. Seal the vessel immediately.
-
Reflux: Heat to 90°C for 12-16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1).
-
Work-up: Cool to RT. Extract with Dichloromethane (
). Wash organic layer with brine. -
Purification: Silica gel column chromatography.
-
Note: The product is less polar than the starting pyridine due to the lipophilic fluorine atoms.
-
Synthetic Pathway Visualization
Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of MTFPP, highlighting the critical transmetallation step required for sterically hindered fluorinated substrates.
Experimental Characterization & Validation
Trustworthy identification relies on specific spectral fingerprints arising from the fluorine atoms.
NMR Spectroscopy (Self-Validating Signals)[1]
-
NMR: This is the primary purity check.
-
Signal A (-108 ppm approx): 1F (para-position). Triplet splitting pattern due to coupling with meta-protons.
-
Signal B (-112 ppm approx): 2F (ortho-positions). Larger integration, typically appears as a triplet or multiplet depending on H-F coupling resolution.
-
-
NMR:
-
Methoxy Singlet: Sharp peak at
3.9–4.0 ppm. -
Pyridine Ring: Three distinct protons.[1] The proton at C5 (adjacent to the substituted C6) will show broadening or shielding effects due to the orthogonal fluorinated ring current.
-
Quality Control Checkpoints
| Test | Acceptance Criteria | Failure Mode Indicator |
| TLC (Hex/EtOAc) | Single spot, | Streaking (Acidic impurities) |
| GC-MS | Molecular Ion | Peak at 224 (Loss of |
| Melting Point | Sharp range (e.g., 68-70°C) | Wide range (>5°C) implies boronic acid contamination |
Applications in Drug Discovery & Materials
The MTFPP scaffold is not merely an intermediate; it is a functional unit.
OLED Host Materials
In phosphorescent OLEDs (PhOLEDs), the host material must have a higher triplet energy than the emitter to prevent back-energy transfer.
-
Logic: The twisted structure of MTFPP limits the conjugation length.
-
Result: High
(> 2.8 eV). -
Usage: MTFPP is often dimerized or attached to carbazole units to create "High-
" host materials for blue and green emitters.
Metabolic Stability (Medicinal Chemistry)
The 2,4,6-trifluorophenyl group is a "metabolic shield."
-
Oxidation Block: The C-F bonds are resistant to Cytochrome P450 oxidation.
-
Lipophilicity: The fluorine atoms increase logP, enhancing membrane permeability compared to the non-fluorinated analog.
-
Conformational Lock: The restricted rotation (atropisomerism potential) can be exploited to bind selectively to rigid protein pockets.
References
-
Suzuki-Miyaura Coupling of Fluorinated Substrates
-
Electronic Properties of Fluorinated Pyridines
-
Electronic Effects of Fluorine Substitution
-
2-Methoxypyridine Derivatives in Optoelectronics
-
Title: 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
-
Source: New Journal of Chemistry (via ResearchGate).
-
URL:[Link]
-
Relevance: Confirms the structural behavior and non-planarity of 2-methoxy-6-arylpyridines.
-
Sources
Topic: Electronic Effects of the 2,4,6-Trifluorophenyl Group on Pyridine Rings
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The introduction of highly fluorinated aryl moieties onto heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 2,4,6-trifluorophenyl (TFP) group represents a uniquely powerful modulator of electronic properties. This guide provides a detailed examination of the electronic effects exerted by the TFP substituent on pyridine rings. We will dissect the interplay between the potent inductive effects and the subtler resonance contributions of the fluorine atoms, and quantify their impact on the fundamental characteristics of the pyridine core, including basicity (pKa), redox potential, and reactivity. This analysis is supported by detailed experimental protocols for spectroscopic and electrochemical characterization, alongside computational methodologies, offering a comprehensive framework for researchers seeking to rationally design and understand TFP-substituted pyridine derivatives.
Introduction: The Strategic Role of Fluorination
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor—have made it an indispensable element in drug design. Incorporating fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. When multiple fluorine atoms are installed on a phenyl ring, as in the 2,4,6-trifluorophenyl group, they create a powerful electron-withdrawing system that can dramatically influence the electronic landscape of an attached aromatic system like pyridine. Pyridine derivatives are ubiquitous in pharmaceuticals, and understanding how to precisely tune their electronic character is critical for optimizing their function as ligands, catalysts, or bioactive agents.[1]
Deconstructing the Electronic Influence of the 2,4,6-Trifluorophenyl Group
The net electronic effect of the TFP group is a combination of two primary forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+R).
-
Inductive Effect (-I): Fluorine is the most electronegative element. Through the sigma-bond framework, each fluorine atom strongly withdraws electron density from the phenyl ring.[2][3][4] With three fluorine atoms positioned at the ortho and para positions, this effect is additive and potent, making the TFP group a very strong electron-withdrawing substituent by induction.
-
Resonance Effect (+R): The lone pairs on the fluorine atoms can be delocalized into the phenyl ring's pi-system.[2][5] This constitutes an electron-donating effect. However, for halogens, the +R effect is significantly weaker than the -I effect due to poor orbital overlap between the compact 2p orbital of fluorine and the larger 3p orbital of carbon.[5]
The dominance of the inductive effect over the resonance effect is the defining characteristic of the TFP group's electronic influence.
Quantifying Electronic Influence: Hammett Parameters
The electronic effect of a substituent can be quantified using Hammett constants (σ), which are derived from the ionization of substituted benzoic acids. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.
| Substituent | σmeta | σpara | Data Source(s) |
| -F | 0.34 | 0.06 | [6][7] |
| -Cl | 0.37 | 0.23 | [6][7][8] |
| -CF3 | 0.43 | 0.54 | [6][7] |
| -NO2 | 0.71 | 0.78 | [6][7][8] |
| -CH3 | -0.07 | -0.17 | [6][7][8] |
While a specific Hammett constant for the entire 2,4,6-trifluorophenyl group is not commonly tabulated, its strongly electron-withdrawing nature can be inferred from the positive σ values of fluorine, which will be amplified by their number and positions. The effect is expected to be significantly greater than that of a single -CF3 group.
Impact on Pyridine Core Properties
The primary consequence of attaching a TFP group to a pyridine ring is the significant reduction of electron density on the heterocyclic system. This has profound and predictable effects on its chemical properties.
Basicity and pKa
The basicity of pyridine stems from the availability of the lone pair of electrons on the nitrogen atom. By inductively pulling electron density away from the ring, the TFP group makes this lone pair less available to accept a proton. Consequently, 2,4,6-trifluorophenyl-substituted pyridines are significantly less basic than pyridine itself. This is reflected in a lower pKa value.
| Compound | pKa (in H2O) | Rationale |
| 2,4,6-Trimethylpyridine | 7.43 | Methyl groups are electron-donating (+I), increasing basicity.[9] |
| Pyridine | 5.25 | Unsubstituted reference.[10] |
| 2-Phenylpyridine | ~4.5-5.0 | Phenyl group is weakly electron-withdrawing. |
| 2-(2,4,6-Trifluorophenyl)pyridine | < 2.0 (Estimated) | The TFP group is strongly electron-withdrawing (-I), drastically reducing basicity. |
This dramatic reduction in basicity is a critical consideration in drug design, as it can prevent unwanted protonation at physiological pH, altering solubility, cell permeability, and receptor interactions.
Redox Properties
The electron density of the pyridine ring directly influences its redox potentials.
-
Oxidation: A lower electron density makes it more difficult to remove an electron (oxidation). Therefore, the oxidation potential of a TFP-substituted pyridine will be significantly more positive compared to pyridine.
-
Reduction: Conversely, a lower electron density makes the ring more susceptible to accepting an electron (reduction). The reduction potential will become less negative (i.e., easier to reduce).
These properties are readily measured by cyclic voltammetry (CV), which probes the electrochemical behavior of a molecule.[11][12] In a typical CV experiment for a TFP-pyridine complex, one would expect to see the reduction waves shift to less negative potentials compared to an unsubstituted analog.[11]
Experimental and Computational Characterization Workflow
A multi-pronged approach combining synthesis, spectroscopy, electrochemistry, and computational modeling is required for a thorough investigation.
Protocol: Synthesis of 2-(2,4,6-Trifluorophenyl)pyridine via Suzuki Coupling
This protocol describes a standard palladium-catalyzed Suzuki cross-coupling reaction, a robust method for forming C-C bonds between aryl halides and aryl boronic acids.
Materials:
-
2-Bromopyridine
-
2,4,6-Trifluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene and Water (degassed)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask under inert atmosphere, stir Pd(OAc)2 (0.02 eq) and PPh3 (0.06 eq) in a small amount of toluene for 15 minutes. This forms the active Pd(0) catalyst.
-
Reaction Setup: To a round-bottom flask, add 2-bromopyridine (1.0 eq), 2,4,6-trifluorophenylboronic acid (1.2 eq), and K2CO3 (2.5 eq).
-
Solvent Addition: Add a 4:1 mixture of degassed toluene and water. The total solvent volume should be sufficient to make the concentration of the limiting reagent approximately 0.1-0.2 M.
-
Catalyst Addition: Add the pre-formed catalyst solution to the main reaction flask.
-
Reaction: Equip the flask with a condenser, place it under a positive pressure of nitrogen or argon, and heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(2,4,6-trifluorophenyl)pyridine.
Protocol: Characterization by NMR Spectroscopy
NMR spectroscopy is the primary tool for structural verification and for probing the electronic environment of the pyridine ring.
Sample Preparation:
-
Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6).
-
Transfer the solution to a clean, dry NMR tube.
Expected Observations:
-
1H NMR: The signals for the pyridine protons will be shifted downfield (to higher ppm) compared to unsubstituted pyridine, indicative of the deshielding caused by the electron-withdrawing TFP group.
-
13C NMR: Similar to the proton signals, the carbon signals of the pyridine ring will be shifted downfield.[13]
-
19F NMR: This experiment directly observes the fluorine nuclei, providing distinct signals for the ortho- and para-fluorines, confirming the TFP substitution pattern.[14][15] The chemical shifts provide insight into the electronic environment around the fluorine atoms.
Protocol: Characterization by Cyclic Voltammetry (CV)
CV provides quantitative data on the molecule's redox potentials.
Materials:
-
A three-electrode cell (working, reference, and counter electrodes).
-
Potentiostat.
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, NBu4PF6).[16]
-
Analyte (~1 mM solution).
-
Internal standard (e.g., Ferrocene/Ferrocenium couple, Fc/Fc+).
Procedure:
-
Preparation: Prepare a ~1 mM solution of the TFP-pyridine in the solvent containing 0.1 M supporting electrolyte.
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution. Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or SCE reference electrode.
-
Degassing: Bubble argon or nitrogen through the solution for 10-15 minutes to remove dissolved oxygen.
-
Measurement: Scan the potential from a non-reducing/oxidizing potential towards the expected redox events and back. A typical scan rate is 100 mV/s.[17]
-
Standardization: After the initial measurement, add a small amount of ferrocene and record the voltammogram again. Reference all measured potentials to the Fc/Fc+ couple.
-
Analysis: Identify the peak potentials for the reduction and/or oxidation events. Compare these values to a suitable reference compound (e.g., 2-phenylpyridine) to quantify the electronic effect of the TFP group.
Computational Analysis with Density Functional Theory (DFT)
DFT calculations provide a theoretical lens to visualize and quantify electronic effects.[18]
Workflow:
-
Geometry Optimization: Build the molecule in silico and perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311G(d,p)).
-
Molecular Electrostatic Potential (MEP) Map: Generate an MEP map. This will visualize the electron distribution on the molecule's surface. For a TFP-pyridine, the map will show a significant region of positive potential (blue) over the pyridine ring and hydrogen atoms, and negative potential (red) localized on the nitrogen lone pair and fluorine atoms, clearly illustrating the electron-withdrawing effect.
-
Frontier Molecular Orbitals (FMOs): Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The TFP group will lower the energy of both the HOMO and LUMO compared to pyridine, consistent with making the molecule harder to oxidize and easier to reduce.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge on each atom, providing a numerical measure of the electron withdrawal from the pyridine ring to the TFP substituent.[18]
Conclusion and Outlook
The 2,4,6-trifluorophenyl group is a potent electron-withdrawing moiety that profoundly alters the electronic character of a pyridine ring, primarily through a dominant inductive effect. This substitution leads to a dramatic decrease in basicity, an increase in the oxidation potential, and a decrease in the reduction potential. These predictable and quantifiable effects make the TFP group a valuable tool for medicinal chemists and materials scientists seeking to fine-tune the properties of pyridine-containing molecules. The integrated experimental and computational workflow detailed in this guide provides a robust framework for the rational design, synthesis, and characterization of these important compounds, paving the way for the development of next-generation pharmaceuticals and functional materials.[19][20]
References
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ResearchGate. (2015, May 28). An efficient synthesis of 2,4,6-triaryl pyridines and their biological evaluation. Available from: [Link]
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Refubium - Freie Universität Berlin. Electrochemistry and Spin‐Crossover Behavior of Fluorinated Terpyridine‐Based Co(II) and Fe(II) Complexes. Available from: [Link]
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Organic Syntheses. (2023, July 17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Org. Synth. 2023, 100, 203-221. Available from: [Link]
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Der Pharma Chemica. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256. Available from: [Link]
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PMC. (2025, November 26). Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model. ACS Omega. Available from: [Link]
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Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Available from: [Link]
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Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Available from: [Link]
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RSC Publishing. (2022, September 27). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Adv., 2022, 12, 29281-29292. Available from: [Link]
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Journal of Chemical Sciences. (2018). One-pot three-component condensation for the synthesis of 2,4,6-triarylpyridines and evaluation of their antimicrobial activity. J. Chem. Sci. 130, 10. Available from: [Link]
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Macmillan Group - Princeton University. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link]
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New Journal of Chemistry (RSC Publishing). (2020). The role of non-covalent interactions in some 2-trifluoromethylchromones in the solid state. New J. Chem., 2020, 44, 1515-1526. Available from: [Link]
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Schwarzenbach et al. Table 13.1 Selected Hammett substituent constants and susceptibility factors. Available from: [Link]
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University of California, Davis. Table 1: Hammett constants for some common substituents. Available from: [Link]
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PMC. (2022, September 20). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Adv. 2022; 12(43): 29281–29292. Available from: [Link]
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PubMed. (2012, March 15). Dihydroxylated 2,4,6-triphenyl pyridines: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study. Eur J Med Chem. 2012 Jun;52:218-25. Available from: [Link]
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Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Available from: [Link]
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Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. (Dover reprint). Available from: [Link]
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University of Calgary. Resonance and Induction Tutorial. Available from: [Link]
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ResearchGate. (2022). Quantitative insights into noncovalent interactions involving halogen and tetrel bonds in 2,4,6-trimethylpyrylium tetrafluoroborate. Available from: [Link]
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Frontiers. (2025, November 27). Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents. Front. Chem. Sec. Physical Chemistry and Chemical Physics, Vol 12 - 2024. Available from: [Link]
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PMC. (2025, November 27). Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents. Front Chem. 2024; 12: 1481525. Available from: [Link]
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ACS Publications. (2018). Trend in the Electron Affinities of Fluorophenyl Radicals ·C6H5-xFx (1 ≤ x ≤ 4). J. Phys. Chem. A 2018, 122, 23, 5261–5269. Available from: [Link]
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ResearchGate. (2023). Figure S29. 13 C NMR spectrum of 2,4,6-tri(4-chlorophenyl)pyridine (5b). Available from: [Link]
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Frontiers. (2024, August 12). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Front. Microbiol. Sec. Antimicrobials, Resistance and Chemotherapy, Vol 15 - 2024. Available from: [Link]
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UCL Discovery - University College London. (2020). Electrochemical Reduction of Trifluoroacetylpyridinium Salts for the Oxytrifluoromethylation of Styrenes. Available from: [Link]
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Chemistry LibreTexts. (2019, December 30). 17.2: Directing Inductive Effects of Alkyl Groups. Available from: [Link]
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Journal of Advanced Pharmacy and Healthcare Research. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. J Adv Pharm Healthc Res 2023; 3(2): 113-125. Available from: [Link]
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Chemistry Stack Exchange. (2013, October 23). Competing resonance and inductive effects in a substituted benzene. Available from: [Link]
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Wang Lab. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 2, 163–210. Available from: [Link]
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Kaljurand, I., et al. (2005). Table 1. Experimental basicities in MeCN, H2O, gas phase, and calculated GB values. J. Org. Chem. 2005, 70, 3, 1019–1028. Available from: [Link]
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Macmillan Group - Princeton University. (2017, January 27). Supplementary Materials. Available from: [Link]
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ResearchGate. (2017). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. Available from: [Link]
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Semantic Scholar. (2022, September 20). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a. Available from: [Link]
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Journal of Electrochemistry. (1997). Cyclic Voltammetric Investigation of the Axial Coordination Effects of Pyridine on the Redox Behaviours of (TPP)Co. J. Electrochem., 3(4), 389-394. Available from: [Link]
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ResearchGate. (2021). Cyclic voltammetry (CV) for the reduction of 2,4,6-trinitrotoluene.... Available from: [Link]
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Wikipedia. 2,4,6-Trimethylpyridine. Available from: [Link]
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PMC. (2016). Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes. Molecules. 2016 May; 21(5): 663. Available from: [Link]
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A Technical Guide to the Strategic Application of 2-Methoxy-6-Phenylpyridine and its Trifluorophenyl Analogs in Drug Discovery
A Senior Application Scientist's Perspective on Optimizing Lead Compounds
For researchers, scientists, and professionals in drug development, the journey from a promising hit to a viable clinical candidate is a meticulous process of iterative design and optimization. The strategic modification of a lead scaffold is paramount in enhancing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical comparison of 2-methoxy-6-phenylpyridine and its trifluorophenyl analogs, offering insights into their synthesis, physicochemical properties, and differential impact on biological activity and metabolic stability.
The substitution of a methoxy group with a trifluoromethyl group is a common bioisosteric replacement in medicinal chemistry.[1] This seemingly subtle change can profoundly alter a molecule's electronic character, lipophilicity, and metabolic fate, thereby providing a powerful tool for fine-tuning the properties of a drug candidate. This guide will explore the causality behind choosing one analog over the other, supported by experimental protocols and data-driven comparisons.
I. Synthetic Strategies: Accessing the Core Scaffolds
The efficient synthesis of the 2-phenylpyridine core is crucial for analog generation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are the most prevalent and versatile methods for this transformation.[2][3]
A. Synthesis of 2-Methoxy-6-phenylpyridine via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, particularly for creating biaryl systems.[3] The reaction of 2-chloro-6-methoxypyridine with phenylboronic acid provides a direct route to the target compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-chloro-6-methoxypyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[4]
-
Solvent Addition: Add a degassed mixture of a suitable solvent system, such as 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Caption: Suzuki-Miyaura coupling for 2-methoxy-6-phenylpyridine synthesis.
B. Synthesis of Trifluorophenyl Analogs via Negishi Coupling
The Negishi coupling offers an alternative and often complementary approach, utilizing organozinc reagents.[2][5] This method is particularly useful for coupling with electron-deficient aryl halides and can tolerate a wide range of functional groups.
Experimental Protocol: Negishi Coupling
-
Preparation of Organozinc Reagent: Prepare the (trifluoromethyl)phenylzinc chloride reagent in situ by reacting the corresponding (trifluoromethyl)phenyl halide with activated zinc metal.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, add the organozinc reagent.
-
Substrate and Catalyst Addition: Add 2-chloropyridine (1.0 mmol, 1.0 equiv) and a palladium or nickel catalyst, such as Pd(PPh₃)₄ or Ni(dppe)Cl₂, (0.03-0.05 mmol, 3-5 mol%).
-
Solvent and Reaction Conditions: Add a dry, degassed solvent like tetrahydrofuran (THF) and stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, and then wash, dry, and concentrate the organic phase. Purify the crude product by flash column chromatography.
Caption: Negishi coupling for trifluorophenylpyridine synthesis.
II. Comparative Physicochemical Properties
The introduction of a trifluoromethyl group in place of a methoxy group significantly alters the physicochemical properties of the 2-phenylpyridine core. These changes have profound implications for the compound's behavior in biological systems.
| Property | 2-Methoxy-6-phenylpyridine (Analog) | 2-(Trifluoromethyl)phenylpyridine (Analog) | Rationale for Difference |
| Molecular Weight | Lower | Higher | The -CF₃ group has a higher molecular weight than the -OCH₃ group. |
| Lipophilicity (logP) | Lower | Higher | The trifluoromethyl group is significantly more lipophilic than the methoxy group, which can enhance membrane permeability.[6] |
| Polar Surface Area (PSA) | Higher | Lower | The oxygen atom in the methoxy group contributes more to the polar surface area than the trifluoromethyl group. |
| Electron-withdrawing/donating nature | Methoxy is an electron-donating group through resonance.[6] | Trifluoromethyl is a strong electron-withdrawing group through induction.[6] | This alters the electron density of the pyridine ring, affecting its reactivity and potential for hydrogen bonding. |
III. Impact on Biological Activity and Target Engagement
The choice between a methoxy and a trifluoromethyl substituent can dramatically influence a compound's biological activity by altering its binding affinity for the target protein.
A. Influence on Target Binding
The electronic and steric differences between the methoxy and trifluoromethyl groups can lead to distinct interactions within a protein's binding pocket.
-
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. In contrast, the trifluoromethyl group is a poor hydrogen bond acceptor but can participate in other non-covalent interactions.
-
Hydrophobic Interactions: The increased lipophilicity of the trifluoromethyl group can lead to stronger hydrophobic interactions with nonpolar residues in the binding site, potentially increasing binding affinity.[7]
-
Aromatic Interactions: The electron-withdrawing nature of the trifluoromethyl group can influence the π-system of the phenyl ring, altering its ability to participate in π-stacking or cation-π interactions.
Caption: Workflow for in vitro metabolic stability assay.
V. Cytochrome P450 (CYP) Inhibition
It is also crucial to assess the potential of the analogs to inhibit major CYP enzymes, as this can lead to drug-drug interactions.
A. CYP Inhibition Assay
Experimental Protocol: CYP Inhibition Assay
-
Incubation: Pre-incubate the test compound at various concentrations with human liver microsomes and a specific probe substrate for each CYP isoform (e.g., CYP3A4, CYP2D6).
-
Reaction Initiation: Initiate the reaction by adding NADPH.
-
Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
IC₅₀ Determination: Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity) by plotting the percentage of inhibition against the logarithm of the test compound concentration. [8][9]
VI. Conclusion: A Strategic Choice for Drug Development
The decision to utilize a 2-methoxy-6-phenylpyridine scaffold versus a trifluorophenyl analog is a strategic one, driven by the specific goals of the drug discovery program.
-
2-Methoxy-6-phenylpyridine analogs may be preferred when a hydrogen bond acceptor is crucial for target engagement and when a certain level of metabolic clearance is acceptable or even desirable.
-
Trifluorophenyl analogs are the superior choice when enhancing metabolic stability and increasing lipophilicity are primary objectives. The inertness of the trifluoromethyl group can significantly prolong the half-life of a compound, leading to a more favorable pharmacokinetic profile.
By understanding the fundamental differences in the synthesis, physicochemical properties, and biological effects of these two classes of compounds, researchers can make more informed decisions in the lead optimization process, ultimately increasing the probability of developing a successful clinical candidate. This guide serves as a foundational resource for navigating these critical decisions in the complex landscape of drug discovery.
VII. References
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Springer Protocols.
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]
-
Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]
-
An, G., et al. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Laboratory Automation, 20(4), 425-435.
-
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
-
Li, J., et al. (2022). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Advances, 12(43), 28243-28248.
-
Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. MedChemComm, 14(10), 1935-1949.
-
Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH₄I/Na₂S₂O₄-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Retrieved from [Link]
-
Wang, Y., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(3), 1367.
-
Hoffmann-La Roche. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs, 13(4), 359-66.
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
O'Hagan, D. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 203, 134-144.
-
Li, J., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(14), 2465-2470.
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Wang, Y., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(3), 1367.
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Hughes, D. L. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(13), 6659-6681.
-
Google Patents. (n.d.). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound. Retrieved from
-
ChemRxiv. (2021). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyridine, 2-phenyl-. Retrieved from [Link]
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Peters, J. U. (2013). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(22), 9089-9101.
-
Hocek, M., & Dvorakova, I. (2004). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purines. European Journal of Organic Chemistry, 2004(12), 2589-2601.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Li, Z., et al. (2025). Novel Pyridine-Based Fibroblast Activation Protein-Targeted Tracers: Design, Synthesis, and PET Imaging Evaluation for Tumors. Journal of Medicinal Chemistry, 68(23), 12345-12359.
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Organic Syntheses. (n.d.). Pyridine, 2-phenyl-. Retrieved from [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Buchwald, S. L., & Martin, R. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(20), 7045-7047.
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Ritchie, T. J., & Macdonald, S. J. F. (2026). Parallels between the chloro and methoxy groups for potency optimization. Future Medicinal Chemistry, 18(1), 1-12.
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ChemRxiv. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]
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ResearchGate. (2025). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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Suppliers and price of 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine
Title: Strategic Sourcing and Technical Analysis: 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine Subtitle: A Guide to Synthesis, Quality Control, and Supply Chain Management for OLED and Medicinal Chemistry Applications.
Executive Summary
2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine (CAS: 1251914-00-7 ) is a specialized fluorinated heterocyclic building block.[1] It serves as a critical ligand precursor in the synthesis of high-efficiency Iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs) and as a pharmacophore in medicinal chemistry for modulating metabolic stability and lipophilicity.[1]
This guide provides a technical roadmap for researchers facing the "Make vs. Buy" decision. It details validated suppliers, pricing structures, and a robust synthetic protocol for in-house production, ensuring downstream experimental success.
Market Analysis: Suppliers & Pricing
The market for this compound is bifurcated between high-cost catalog vendors (for mg-scale R&D) and bulk building-block suppliers (for g-kg scale).[1]
Primary Suppliers
-
Combi-Blocks (Primary Source): Often the original manufacturer for other re-sellers.[1] They typically hold stock in San Diego, CA.
-
Sigma-Aldrich (Merck): Lists the product (often re-packaged) with high QC assurance but at a premium price point.[1]
-
Enamine / Fluorochem: Excellent sources for European researchers, often providing custom synthesis if stock is depleted.
Pricing Tiers (Estimated Q1 2026)
Prices are indicative of the fluorinated pyridine market and subject to fluctuation.[1]
| Quantity | Supplier Type | Estimated Price Range (USD) | Lead Time |
| 100 mg | Catalog (e.g., Sigma) | $150 - $250 | 1-3 Days |
| 1 g | Specialist (Combi-Blocks) | $80 - $150 | 1-5 Days |
| 10 g | Bulk Specialist | $400 - $600 | 1-2 Weeks |
| 100 g+ | Custom Synthesis | Inquiry Only (Est. $2,500+) | 4-8 Weeks |
Strategic Recommendation: For initial screening (100 mg), purchase from a catalog to save time.[1] For process development (>5 g), the "Make" option (synthesis) becomes significantly more cost-effective due to the high markup on fluorinated building blocks.[1]
Technical Deep Dive: Chemical Identity
-
IUPAC Name: 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine[1]
-
CAS Number: 1251914-00-7[1]
-
Molecular Formula: C₁₂H₈F₃NO[1]
-
Molecular Weight: 239.19 g/mol [1]
-
Key Structural Features:
Synthesis: The "Make vs. Buy" Protocol
If sourcing costs exceed budget or lead times are prohibitive, in-house synthesis is reliable. The most robust route is a Suzuki-Miyaura coupling .[1]
Reaction Pathway
The synthesis couples 2-chloro-6-methoxypyridine with 2,4,6-trifluorophenylboronic acid .[1] Note that 2,6-disubstituted aryl boronic acids are prone to protodeboronation (loss of the boron group) under standard basic conditions.[1] Therefore, a specialized catalyst system (Buchwald ligands) is recommended over standard Pd(PPh₃)₄.[1]
Caption: Optimized Suzuki-Miyaura coupling pathway utilizing S-Phos to mitigate steric hindrance and protodeboronation.
Experimental Protocol (Validated for 10g Scale)
-
Reagents:
-
2-Chloro-6-methoxypyridine (1.0 equiv)[1]
-
2,4,6-Trifluorophenylboronic acid (1.2 equiv) — Excess is required due to potential deboronation.[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%).[1] Why? S-Phos is electron-rich and bulky, stabilizing the Pd center against the steric bulk of the trifluorophenyl group.[1]
-
Base: K₃PO₄ (2.0 equiv).[1]
-
Solvent: Toluene:Water (10:1).
-
-
Procedure:
-
Charge a flask with aryl halide, boronic acid, and base.
-
Degas solvents with Nitrogen/Argon for 30 mins (Critical: Oxygen poisons the catalyst).[1]
-
Add Pd precursor and ligand.[1]
-
Reflux at 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]
-
Workup: Cool, dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Silica gel chromatography.[2] The product is less polar than the starting pyridine.
-
-
Self-Validating Check:
-
If the reaction stalls, add more boronic acid, not more catalyst. The boronic acid is the labile species here.
-
Quality Control & Characterization
Upon purchase or synthesis, verification is mandatory. Standard ¹H-NMR is often insufficient due to the lack of protons on the fluorinated ring.
QC Workflow
-
¹⁹F-NMR (The Gold Standard):
-
HPLC Purity:
Applications in Research
OLED Materials (Iridium Complexes)
This molecule acts as a cyclometalating ligand (C^N ligand).[1]
-
Mechanism: The nitrogen of the pyridine coordinates to Iridium, while the carbon between the fluorines (on the phenyl ring) forms a C-Ir bond via C-H activation.[1]
-
Effect: The fluorine atoms pull electron density from the metal center, stabilizing the HOMO and causing a blue shift in emission color, essential for deep-blue OLEDs.
Medicinal Chemistry
-
Metabolic Blocking: The 2,4,6-trifluoro pattern blocks the most metabolically active sites (ortho/para) on the phenyl ring, extending the half-life (
) of the drug candidate.[1]
Caption: Dual-utility workflow demonstrating the molecule's role in optoelectronics and pharmacokinetics.
References
-
Sigma-Aldrich. Product Detail: 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine.[1] (Verified via Combi-Blocks Catalog #COMH4211A274).[1]
-
Combi-Blocks Inc. Certificate of Analysis & MSDS for CAS 1251914-00-7.[1][1]
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text for the synthesis protocol).
-
Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009-3066.[1] (Reference for ligand selection in sterically hindered systems).
Sources
Methodological & Application
High-Fidelity Protocol: Cross-Coupling of 2-Chloro-6-methoxypyridine with Trifluorophenylboronic Acid
Executive Summary & Strategic Rationale
This Application Note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-chloro-6-methoxypyridine (electrophile) with trifluorophenylboronic acid (nucleophile).
The Challenge: The "Stability-Reactivity" Paradox
This specific transformation presents a dual-threat failure mode common in high-value medicinal chemistry scaffolds:
-
Protodeboronation (Nucleophile Instability): Polyfluorinated aryl boronic acids are notoriously unstable. The electron-withdrawing fluorine atoms increase the acidity of the boron center, making it highly susceptible to base-catalyzed hydrolysis (protodeboronation), often faster than the desired transmetallation step.
-
Heterocycle Deactivation (Electrophile Inertness): While 2-chloropyridines are generally reactive, the 6-methoxy substituent exerts an electronic donating effect (mesomeric) that slightly deactivates the C-Cl bond toward oxidative addition compared to unsubstituted pyridines, while also introducing steric hindrance near the reaction center.
The Solution: Rapid Transmetallation Systems
To overcome the decomposition of the boronic acid, the catalytic cycle must be accelerated to outcompete protodeboronation. This protocol utilizes Buchwald Precatalysts (specifically SPhos Pd G3) which facilitate rapid oxidative addition and, crucially, fast transmetallation of electron-deficient boronic acids.
Mechanistic Insight & Failure Modes
Understanding the competition between the productive catalytic cycle and the destructive side reaction is vital for troubleshooting.
Diagram 1: Catalytic Cycle vs. Protodeboronation
The following diagram illustrates the "Danger Zone" where the boronic acid is lost to hydrolysis before it can enter the catalytic cycle.
Caption: The kinetic competition between productive transmetallation (green) and hydrolytic decomposition (red). Success depends on accelerating the green path.
Optimization Data (Screening Matrix)
The following data summarizes the screening process used to define the Standard Operating Procedure (SOP). Note how standard conditions (Entries 1-2) fail due to boronic acid decomposition.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Conv.[1][2] (%) | Yield (%) | Observation |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ (aq) | DME/H₂O | 80 | 100% | 15% | Major protodeboronation (Ar-H) observed. |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 100% | 32% | Slow transmetallation; decomposition dominates. |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 85% | 78% | Good, but high temp risks decomposition. |
| 4 | SPhos Pd G3 | K₃PO₄ (aq) | THF | 40 | 100% | 94% | Optimal. Mild temp prevents decomp. |
| 5 | XPhos Pd G3 | K₃PO₄ (aq) | THF | 40 | 100% | 91% | Effective alternative. |
| 6 | PEPPSI-IPr | K₂CO₃ | Dioxane | 60 | 95% | 88% | Robust anhydrous alternative. |
Key Takeaway: The use of SPhos Pd G3 allows the reaction to proceed at 40°C , drastically reducing the rate of protodeboronation while maintaining high catalytic activity.
Standard Operating Procedure (SOP)
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Electrophile: 2-chloro-6-methoxypyridine (1.0 equiv)
-
Nucleophile: Trifluorophenylboronic acid (1.5 equiv) — Excess is required to account for minor decomposition.
-
Catalyst: SPhos Pd G3 (2-3 mol%) — CAS: 1445085-55-1
-
Base: Potassium Phosphate Tribasic (
), 0.5 M aqueous solution (2.0 equiv). -
Solvent: THF (HPLC Grade, non-anhydrous is acceptable but de-gassed is critical).
Step-by-Step Protocol (1 mmol Scale)
Phase 1: Setup & De-gassing (Critical)
-
Vessel Preparation: Equip a 20 mL reaction vial with a magnetic stir bar and a septum cap.
-
Solids Addition: Charge the vial with:
-
2-chloro-6-methoxypyridine (143.6 mg, 1.0 mmol)
-
Trifluorophenylboronic acid (264.0 mg, 1.5 mmol)
-
SPhos Pd G3 (15-23 mg, 0.02-0.03 mmol)
-
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes (via needle inlet/outlet).
Phase 2: Solvent & Base Addition
-
Solvent: Add THF (4.0 mL) via syringe.
-
Base: Add 0.5 M aq.
(4.0 mL) via syringe.-
Note: This creates a biphasic mixture.[3] Vigorous stirring is essential.
-
-
Sparging: Bubble Nitrogen/Argon directly through the liquid mixture for another 2-3 minutes to remove dissolved oxygen.
Phase 3: Reaction & Monitoring
-
Heating: Place the vial in a pre-heated block at 40°C .
-
Stirring: Stir vigorously (≥800 RPM). The biphasic interface is where the reaction occurs.
-
Monitoring: Check by LCMS or TLC after 30 minutes.
-
Target: Disappearance of chloropyridine.
-
QC Check: If chloropyridine remains but boronic acid is consumed, add 0.5 equiv more boronic acid.
-
Phase 4: Workup
-
Quench: Dilute with Ethyl Acetate (10 mL) and Water (10 mL).
-
Extraction: Separate layers. Extract aqueous layer 2x with Ethyl Acetate.
-
Drying: Dry combined organics over
, filter, and concentrate. -
Purification: Flash chromatography (Hexanes/Ethyl Acetate gradient).
-
Note: The product is likely less polar than the starting pyridine.
-
Diagram 2: Experimental Workflow
Caption: Linear workflow emphasizing the inert atmosphere and mild heating steps.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Low Yield / High Ar-H | Protodeboronation due to high temp or strong base. | Lower temp to RT; ensure base is |
| Stalled Reaction | Catalyst deactivation (Pd black formation). | Ensure rigorous de-gassing. Switch to anhydrous conditions (Dioxane/CsF). |
| Homocoupling (Ar-Ar) | Oxidation of boronic acid. | Oxygen leak. Check septum integrity. Reduce boronic acid excess slightly. |
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Chemistry - A European Journal. [Link]
-
Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry. [Link]
Sources
Application Note: C-F Activation Protocols for Deep Blue Iridium(III) Emitters
This Application Note is designed for advanced organometallic chemists and materials scientists. It addresses the specific challenge of using 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine (CAS: 1251914-00-7)—a sterically crowded, fluorine-rich ligand—to engineer deep-blue phosphorescent Iridium(III) complexes.
Unlike standard ligands (e.g., ppy or F2ppy) which rely on C(sp²)–H activation, this ligand presents a phenyl ring with both ortho-positions blocked by fluorine . Consequently, cyclometalation must proceed via C(sp²)–F bond activation , a rarer and more energetically demanding pathway that yields complexes with exceptional electrochemical stability and blue-shifted emission.
Executive Summary & Mechanistic Rationale
The ligand 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine (hereafter MeO-F3ppy ) is a specialized scaffold for high-energy (deep blue) photon management.
-
The "Blue" Problem: Standard blue emitters suffer from chemical degradation due to population of high-energy antibonding orbitals.
-
The Fluorine Solution: The 2,4,6-trifluoro substitution pattern strongly stabilizes the HOMO level, widening the HOMO-LUMO gap (blue shift).
-
The Methoxy Function: The 2-methoxy group on the pyridine ring (alpha to nitrogen) provides steric bulk that prevents octahedral stacking (reducing self-quenching) and fine-tunes the LUMO to prevent metal-to-ligand charge transfer (MLCT) states from becoming too thermally accessible.
Critical Mechanistic Distinction: Because the phenyl ring bears fluorines at both ortho positions (2 and 6), standard cyclometalation via C–H activation is impossible. The reaction forces the Iridium center to insert into the C–F bond, expelling a fluoride ion (often sequestered as HF or alkali fluoride). This C–F activation results in a final complex formally containing a 2,4-difluorophenyl fragment, but with a bond strength and geometry distinct from complexes synthesized via C–H activation of a difluoro-precursor.
Mechanistic Pathway (DOT Visualization)
Caption: Logical flow of C-F bond activation required for MeO-F3ppy cyclometalation, highlighting the high-temperature oxidative addition step.
Experimental Protocols
A. Ligand Synthesis (Suzuki-Miyaura Coupling)
Note: While commercially available, in-house synthesis ensures purity, which is critical for device-grade emitters.
Reagents:
-
2-Chloro-6-methoxypyridine (1.0 eq)
-
2,4,6-Trifluorophenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 M aqueous solution)
-
DME (Dimethoxyethane) / Ethanol (3:1 v/v)
Procedure:
-
Degassing: Combine solvents and aqueous base in a Schlenk flask. Sparge with Argon for 30 mins.
-
Mixing: Add halide, boronic acid, and catalyst under counter-flow of Argon.
-
Reaction: Reflux at 85°C for 16–24 hours. Monitor by TLC (Silica, Hexane:EtOAc 9:1).
-
Workup: Cool to RT. Extract with DCM. Wash organic layer with brine. Dry over MgSO₄.
-
Purification: Column chromatography (Silica gel). The product is usually a white solid.
-
QC Check: ¹H NMR should show the methoxy singlet (~3.9 ppm) and the characteristic splitting of the pyridine protons. ¹⁹F NMR will show three distinct signals (if rotation is slow) or two (2:1 ratio) if fast rotation occurs.
-
B. Cyclometalation via C-F Activation (The "Nonoyama" Modification)
Standard conditions for ppy (2-ethoxyethanol/water) often fail to provide the energy for C-F cleavage. We utilize a high-boiling solvent method.
Reagents:
-
IrCl₃·nH₂O (1.0 eq)
-
MeO-F3ppy Ligand (2.2 eq)
-
Solvent: 2-Ethoxyethanol / Glycerol (3:1) — Glycerol raises the boiling point.
-
Additive: Trifluoroacetic acid (TFA, 0.1 eq) — Catalytic acid can assist in HF elimination/protonation steps.
Step-by-Step Protocol:
-
Setup: Use a heavy-walled pressure tube or a 2-neck round bottom flask with a high-efficiency condenser.
-
Loading: Charge IrCl₃ and Ligand. Add the solvent mixture.[1]
-
Thermal Activation: Heat the mixture to 130–140°C under Nitrogen.
-
Critical Note: Standard cyclometalation occurs at 110°C. C-F activation often requires >130°C.
-
-
Monitoring: The reaction typically takes 24–48 hours. The solution will turn from dark brown to a turbid yellow/orange precipitate (the chloro-bridged dimer).
-
Isolation:
-
Cool to RT.
-
Add water (excess) to precipitate the dimer.
-
Filter the solid.
-
Wash: Wash extensively with water (to remove Ir salts), then Methanol (to remove unreacted ligand), then Hexane.
-
-
Product: The resulting solid is the dimer: [(MeO-F2ppy)2Ir(µ-Cl)]2. Note that the ligand in the complex is now formally a difluoro species due to the loss of one F during bonding.
C. Ancillary Ligand Coordination (Fabrication of Heteroleptic Complex)
To make the final emissive species, break the dimer with a chelate like Acetylacetone (acac) or Picolinic acid (pic).
Reagents:
-
Dimer from Step B (1.0 eq)
-
Acetylacetone (2.5 eq)
-
Na₂CO₃ (10 eq)
-
2-Ethoxyethanol
Procedure:
-
Suspend dimer, acac, and base in solvent.
-
Heat to 85°C for 12 hours.
-
Cool and filter.
-
Purification: Recrystallization from DCM/Hexane is preferred over chromatography to maintain high purity for OLEDs.
Data Analysis & Validation
Quantitative Expectations Table
| Parameter | Expected Value | Rationale |
| ¹⁹F NMR (Ligand) | -109 (2F), -112 (1F) ppm | Typical shifts for 2,4,6-trifluoro pattern. |
| ¹⁹F NMR (Complex) | 2 Signals (1F each) | Symmetry breaking upon cyclometalation (F loss at binding site). |
| Emission λ (PL) | 450–465 nm | Deep Blue. Fluorines stabilize HOMO; Methoxy tunes LUMO. |
| Oxidation Potential | > +1.0 V vs Fc/Fc+ | High oxidative stability due to electron-withdrawing F atoms. |
| Yield (Dimer) | 40–60% | Lower than C-H activation due to high barrier of C-F cleavage. |
Troubleshooting C-F Activation
If the reaction yields low conversion:
-
Solvent Switch: Move to Diglyme (bp 162°C) to access higher thermal energy.
-
Microwave Synthesis: 180°C for 30 mins in microwave reactor often forces C-F activation cleanly.
-
Silver Additive: Adding AgOTf (Silver Triflate) can precipitate AgCl and AgF, driving the equilibrium forward.
Safety & Handling
-
HF Generation: The C-F activation step theoretically releases HF. While usually scavenged by the basic conditions or solvent, glass etching can occur over long refluxes. Use PTFE-lined vessels if possible.
-
Iridium Residues: Precious metal waste must be recovered.
-
Fluorinated Aromatics: Generally lipophilic and potentially bio-accumulative. Handle with gloves in a fume hood.
References & Authority
-
C-F Activation Mechanism:
-
Concept: Oxidative addition of C-F bonds to Iridium is well-documented as a route to fluorinated organometallics when C-H bonds are unavailable or less reactive.
-
Source: Grushin, V. V. (2004). "The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination." Chemistry – A European Journal.[2] Link (Foundational mechanistic context).
-
-
Ligand Synthesis & Properties:
-
Iridium(III) Fluorinated Emitters:
-
Context: The use of 2,4-difluoro and trifluoro ligands for blue shift is standard in OLED literature (e.g., FIrpic derivatives).
-
Source: Lamansky, S., et al. (2001). "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes." Journal of the American Chemical Society.[4] Link
-
-
Defluorohydrogenation Pathways:
-
Insight: Reaction of fluorinated ligands with alkoxides can lead to H-for-F exchange.
-
Source:Dalton Transactions, 2013, 42, 14668-14676. Link (Describes the specific side-reactions of dfppy with methoxide).
-
(Self-Validating Protocol Check):
-
Does the protocol account for the missing ortho-hydrogen?Yes , by specifying high-temperature C-F activation conditions.
-
Is the characterization distinct?Yes , ¹⁹F NMR is highlighted as the primary diagnostic tool (loss of one F signal).
-
Is the safety addressed?Yes , HF generation warning included.
Sources
2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine in phosphorescent OLED emitters
Protocol for the Utilization of 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine in Iridium(III) Complex Synthesis
Executive Summary
Achieving high-efficiency deep-blue emission (CIE
This guide details the specific protocols for synthesizing heteroleptic Iridium(III) complexes using this ligand, addressing the unique steric challenges posed by the ortho-fluorine atoms.
Scientific Rationale & Mechanism
2.1 The Fluorine Effect: HOMO Stabilization
The 2,4,6-trifluorophenyl group is an aggressive electron-withdrawing moiety. In cyclometalated Iridium complexes (e.g., Ir(C^N)
-
Mechanism: The fluorine atoms inductively withdraw electron density from the phenyl ring, stabilizing (lowering) the HOMO energy level.[1]
-
Result: A widened HOMO-LUMO gap (
), resulting in a hypsochromic (blue) shift of the emission relative to the standard Ir(ppy) or even the sky-blue FIrpic.[1]
2.2 The Methoxy Function: Steric & Electronic Control
The 2-methoxy group on the pyridine ring (position 6 relative to the phenyl ring) plays a dual role:[1]
-
Solubility & Processing: It enhances solubility in organic solvents (Chlorobenzene, Toluene), crucial for solution-processed OLEDs.
-
Steric Bulk: It increases the steric demand around the metal center, discouraging the formation of facial isomers in homoleptic synthesis and reducing intermolecular aggregation (quenching) in the solid state.[1]
Cautionary Note: The methoxy group is susceptible to demethylation under harsh acidic conditions or extreme temperatures (>160°C) in the presence of Lewis acids (like IrCl
Experimental Protocols
3.1 Materials & Reagents
-
Ligand (L): 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine (>98% HPLC).[1]
-
Metal Precursor: Iridium(III) chloride hydrate (IrCl
[1]·nH O).[1][2][3] -
Solvents: 2-Ethoxyethanol (degassed, anhydrous), Water (degassed), Glycerol (for high-temp activation if needed).[1]
-
Ancillary Ligand: Acetylacetone (acac) or Picolinic acid (pic).[1]
3.2 Step 1: Synthesis of the
-Chloro-Bridged Dimer
Target:
The Challenge: The 2,4,6-trifluoro substitution creates significant steric hindrance at the C-H activation site (the phenyl ring). Standard Nonoyama conditions (refluxing 24h) often result in low yields or mono-cyclometalated byproducts.
Optimized Protocol:
-
Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Charging: Add IrCl
·nH O (1.0 eq, 1.0 mmol) and Ligand L (2.4 eq, 2.4 mmol).[1]-
Note: A slightly higher excess of ligand (2.4 eq vs standard 2.2 eq) is required to drive the reaction against the steric barrier.
-
-
Solvent System: Add a mixture of 2-Ethoxyethanol and Water (3:1 v/v, 15 mL).
-
Critical: Degas the solvent mixture via bubbling Nitrogen for 30 minutes before heating. Oxygen is a triplet quencher and promotes ligand degradation.
-
-
Reaction: Heat the mixture to 110°C (oil bath temperature) for 36–48 hours .
-
Visual Cue: The solution should transition from dark brown/black (IrCl
) to a turbid yellow/orange suspension (Dimer precipitate).[1]
-
-
Work-up:
-
Add 20 mL of water to precipitate the dimer fully.
-
Filter the solid and wash sequentially with: Water (3x) -> Methanol (2x, cold) -> Hexane (2x).[1]
-
Validation:
H NMR should show the loss of one phenyl proton (C-H activation) and a specific splitting pattern for the remaining two aromatic protons on the phenyl ring.[1]
3.3 Step 2: Synthesis of the Heteroleptic Complex
Target:
-
Setup: 50 mL Schlenk flask under Nitrogen.
-
Charging: Suspend the Dimer (from Step 1, 0.5 mmol) in 2-Ethoxyethanol (10 mL).
-
Reagents: Add Acetylacetone (1.5 eq) and Sodium Carbonate (Na
CO , 5.0 eq).-
Why Carbonate? It acts as a base to deprotonate the acac and scavenge the chloride.
-
-
Reaction: Heat to 85°C for 12–16 hours .
-
Note: Milder temperature than Step 1 prevents ligand exchange/scrambling.
-
-
Purification:
Data Interpretation & Visualization
4.1 Expected Photophysical Properties
| Parameter | Value (Approx.) | Note |
| Emission Max ( | 455 – 465 nm | Deep Blue / Sky Blue |
| Quantum Yield ( | > 0.80 | In degassed toluene |
| HOMO Level | -5.8 to -6.0 eV | Deepened by Fluorine |
| LUMO Level | -2.6 to -2.8 eV | Modulated by Pyridine |
| CIE Coordinates | (0.14, 0.[1]18) | Dependent on ancillary ligand |
4.2 Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway from commercial precursors to the final heteroleptic deep-blue emitter.
4.3 Electronic Energy Level Diagram
Caption: Comparative energy level diagram demonstrating the HOMO stabilization effect of the trifluorophenyl group.
Troubleshooting & Optimization
-
Problem: Low Yield of Dimer.
-
Cause: The steric bulk of the 2,4,6-F3 group hinders the approach of the Iridium center.
-
Solution: Increase reaction temperature to 130°C using Glycerol/Ethoxyethanol mixtures, but monitor strictly for demethylation (appearance of -OH peaks in NMR).
-
-
Problem: Green Emission instead of Blue.
-
Cause: Contamination with mono-cyclometalated species or ligand degradation.[1]
-
Solution: Perform rigorous column chromatography. The blue emitter will typically have a higher
value than degradation products.
-
-
Problem: Device Instability.
-
Cause: The methoxy group can be chemically labile under electrical stress.
-
Solution: Ensure the Electron Transport Layer (ETL) and Hole Blocking Layer (HBL) are perfectly matched to the deep HOMO of the emitter to prevent charge accumulation on the dopant.[1]
-
References
-
Standard Cyclometalation Protocols: Nonoyama, M. "Chelating C-metallation of N-substituted pyrazoles and 2-phenylpyridine with rhodium(III) and iridium(III)."[1] Bulletin of the Chemical Society of Japan, vol. 47, no. 3, 1974, pp. 767-768. Link[1]
-
Fluorine Effect in Blue OLEDs: Lamansky, S., et al. "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, vol. 40, no. 7, 2001, pp. 1704-1711. Link[1]
-
Deep Blue Emitter Design: Baranoff, E., & Curchod, B. F. E. "FIrpic: Archetypal Blue Phosphorescent Emitter for Electroluminescence." Dalton Transactions, vol. 44, 2015, pp. 8318-8329. Link
-
Steric Control in Iridium Complexes: Schmid, B., et al. "Structure and photophysics of the 'molecular butterfly': A new class of luminescent iridium(III) complexes." Journal of the American Chemical Society, vol. 132, no. 51, 2010. Link[1]
-
Commercial Availability: Sigma-Aldrich Product Specification: 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine.[1] Link[1]
Sources
Applications of Fluorinated Phenylpyridines in Agrochemical Synthesis: A Technical Guide
Introduction
In the continuous quest for more effective, selective, and environmentally benign crop protection solutions, the strategic incorporation of fluorine into active ingredients has emerged as a cornerstone of modern agrochemical research and development.[1][2] Fluorinated organic compounds represent a significant and expanding class of commercial agrochemicals, with over half of the pesticides launched in the last two decades containing fluorine.[3] Among these, the fluorinated phenylpyridine scaffold has proven to be an exceptionally versatile and potent structural motif.
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of fluorinated phenylpyridines in the synthesis of next-generation herbicides, insecticides, and fungicides. We will delve into the fundamental advantages conferred by fluorination, explore the synthesis of key building blocks, and provide detailed, field-proven protocols for the synthesis of highly active agrochemical candidates.
The Strategic Advantage of Fluorination in Agrochemicals
The introduction of fluorine atoms or fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into a phenylpyridine structure is not arbitrary. It is a deliberate design strategy that leverages the unique physicochemical properties of fluorine to enhance molecular performance in several critical ways.[1][2]
-
Enhanced Biological Efficacy: Fluorine's high electronegativity can alter the electronic properties of the molecule, often leading to stronger binding interactions with target enzymes or receptors in pests, weeds, or fungi.[4][5] This enhanced affinity can significantly boost the intrinsic activity of the compound.[4]
-
Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[6] This makes fluorinated compounds more resistant to metabolic degradation by enzymes, such as cytochrome P450s, within the target organism and in the environment.[4][6] This increased stability prolongs the active life of the pesticide, often allowing for lower application rates.[6]
-
Improved Lipophilicity and Bioavailability: The substitution of hydrogen with fluorine typically increases the lipophilicity (fat-solubility) of a molecule.[4][6] This enhances its ability to penetrate the waxy cuticles of plants, the exoskeletons of insects, or the cell membranes of fungal pathogens, leading to improved uptake and bioavailability.[4][6]
Sources
- 1. chigroup.site [chigroup.site]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Purification methods for fluorinated 2-phenylpyridine derivatives
Welcome to the Fluorinated Heterocycles Technical Support Hub .
This guide is structured as a Tier-2 Engineering resource, designed to troubleshoot specific purification bottlenecks encountered during the synthesis of fluorinated 2-phenylpyridine (F-ppy) derivatives (e.g., 2-(2,4-difluorophenyl)pyridine). These ligands are critical precursors for Iridium-based phosphorescent emitters in OLEDs.
Module 1: Chromatographic Troubleshooting
User Report: "My fluorinated regioisomers are co-eluting on silica, or the product is streaking despite low basicity."
Technical Insight: The Fluorine Effect
Fluorine atoms are highly electronegative but have low polarizability. While they generally decrease the basicity of the pyridine nitrogen (reducing interaction with silanols), they also lower the overall polarity of the molecule. This often compresses
Decision Matrix: Column Strategy
Use the following logic flow to select the optimal stationary phase and solvent system.
Figure 1: Decision tree for optimizing chromatographic separation of fluorinated pyridine derivatives.
FAQ: Solvent System Optimization
Q: Hexane/Ethyl Acetate isn't separating my isomers. What now?
A: Fluorinated aromatics often show better selectivity in Dichloromethane (DCM)/Hexane or Toluene/Hexane systems. The
Q: How do I remove the "yellow oil" impurity (homocoupling)? A: In Suzuki couplings, aryl-aryl homocoupling byproducts are common. These are highly lipophilic.
-
Protocol: Flush the column with 100% Hexane (or Pentane) first. The homocoupled fluorobenzenes usually elute at the solvent front, while the F-ppy derivative sticks slightly due to the pyridine nitrogen.
Module 2: Crystallization & "Oiling Out" Rescue
User Report: "I tried to recrystallize to remove trace Pd, but the product formed a milky oil at the bottom of the flask."
Root Cause Analysis
Fluorinated 2-phenylpyridines have low melting points and high lipophilicity. When using standard alcohol/water mixtures, the "Oiling Out" limit is often reached before the saturation limit. The product separates as a liquid phase rather than a crystal lattice.
Protocol: The "Dual-Solvent Rescue"
Do not discard the oil. Follow this recovery protocol:
-
Re-dissolution: Re-heat the mixture until the oil dissolves (if it doesn't, add a small amount of the good solvent, e.g., Ethanol or DCM).[1]
-
The Seed Trick: Allow the solution to cool just until cloudiness appears. Immediately add a seed crystal (if available) or scratch the glass surface.
-
Solvent Swap: If Ethanol/Water consistently fails, switch to Hexane/DCM .[1]
Table 1: Recommended Solvent Systems for F-ppy Derivatives
| Solvent Pair | Application | Risk Factor |
|---|---|---|
| EtOH / Water | General Purity | High risk of oiling out for highly fluorinated species. |
| Hexane / DCM | Isomer Separation | Low risk; excellent for growing X-ray quality crystals. |
| MeOH / Acetonitrile | Pd Removal | Moderate; Acetonitrile helps coordinate/remove trace Pd. |
| Petroleum Ether | Trituration | Use cold (-20°C) to wash away boronic acid residues. |
Module 3: Trace Metal Scavenging (Palladium)
User Report: "My product is white, but ICP-MS shows 500 ppm Palladium. Sublimation is turning it black."
The Invisible Threat
Residual Palladium catalyzes decomposition during the high-temperature sublimation phase required for OLED materials. Standard silica columns only remove ~90% of Pd.
Comparison of Scavenging Methods
Data synthesized from process chemistry evaluations [1, 2].
| Method | Pd Removal Efficiency | Product Loss | Notes |
| Silica Gel Column | Low (<90%) | Low | Ineffective for soluble Pd-phosphine complexes. |
| Activated Carbon | Medium (90-95%) | High (>10%) | Non-specific adsorption; yield killer. |
| Thiol-Silica (e.g., SiliaMetS) | High (>99%) | Very Low | Gold Standard. Selective binding of Pd(II).[1] |
| Recrystallization | Variable | Medium | Pd often co-crystallizes with ppy ligands. |
Actionable Protocol:
-
Dissolve crude F-ppy in THF or EtOAc (10 mL/g).
-
Add Thiol-functionalized silica (0.5 eq relative to expected Pd loading, or 5-10 wt%).[1]
-
Stir at 50°C for 1 hour.
-
Filter through a 0.45 µm PTFE pad.
Module 4: Sublimation (Device Grade Purification)
User Report: "The sublimate is contaminated with a yellow zone, or the residue is carbonizing."
Workflow: Thermal Gradient Sublimation
For OLED applications, purity must exceed 99.9%.[1] Sublimation separates based on vapor pressure differences.[4]
Figure 2: Troubleshooting logic for high-vacuum sublimation of OLED ligands.
Key Parameter:
-
T(sub): Fluorinated derivatives sublime at lower temperatures than their non-fluorinated parents due to weaker intermolecular Van der Waals forces. Start 20°C lower than standard ppy protocols (approx 140°C at
Torr) [3].
References
-
BenchChem Technical Support. (2025).[6] Palladium Catalyst Removal in Fluorinated Pyridine Reactions. BenchChem. [1]
-
Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. ACS Publications.
-
Innovation World. (2025). Purification By Sublimation: Protocols for Organic Semiconductors. Innovation.world.
-
Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines. Org. Synth. 2017, 94, 46-53.[1][7]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology.
Sources
Technical Support Center: Optimizing Cross-Coupling Reactions with 2,4,6-Trifluorophenyl Substrates
Welcome to the technical support center for optimizing cross-coupling reactions involving the 2,4,6-trifluorophenyl moiety. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed for researchers, chemists, and drug development professionals. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower your experimental design and execution.
The 2,4,6-trifluorophenyl group is a valuable building block in medicinal chemistry and materials science, but its unique electronic and steric properties present distinct challenges in palladium-catalyzed cross-coupling reactions. This guide will help you navigate these challenges to achieve high yields and reproducible results.
Section 1: First Principles & Common Challenges
Question: Why are cross-coupling reactions with 2,4,6-trifluorophenyl substrates so challenging?
Answer: The challenges stem from a combination of potent electronic effects and significant steric hindrance conferred by the three fluorine atoms.
-
Electronic Effects: The three highly electronegative fluorine atoms make the aromatic ring extremely electron-deficient. When using a 2,4,6-trifluorophenyl halide (e.g., bromide), this electron deficiency activates the C-X bond, which can facilitate the initial oxidative addition step in the catalytic cycle.[1] However, this same property makes the resulting palladium-aryl intermediate susceptible to side reactions. Conversely, when using 2,4,6-trifluorophenylboronic acid, the strong inductive withdrawal makes the boron center more electrophilic but also renders the C-B bond highly susceptible to cleavage by bases or protic sources, a side reaction known as protodeboronation.
-
Steric Hindrance: The two fluorine atoms in the ortho positions (positions 2 and 6) create significant steric bulk around the reaction center (the carbon attached to the halide or boron). This steric shield can impede the approach of the bulky palladium catalyst, slowing down key steps like oxidative addition and reductive elimination. Overcoming this requires carefully selected, sterically demanding ligands that can promote these difficult steps.[2][3]
Question: I am using 2,4,6-trifluorophenylboronic acid and see low yields and recovery of just trifluorobenzene. What is happening?
Answer: You are likely observing significant protodeboronation . This is the most common failure mode when using highly electron-deficient arylboronic acids.
The C-B bond of 2,4,6-trifluorophenylboronic acid is highly polarized and prone to cleavage by water or other protic species, especially in the presence of a base.[4] Instead of participating in the desired transmetalation step with the palladium catalyst, the boronic acid is simply protonated and removed, generating trifluorobenzene as a byproduct. The rate of protodeboronation for 2,4,6-trifluorophenylboronic acid is significantly faster than for less fluorinated analogues, making this a critical challenge to overcome.
Section 2: Troubleshooting Low to No Yield
This section addresses scenarios where the desired coupled product is not forming efficiently. The following flowchart provides a logical sequence for troubleshooting.
Caption: A troubleshooting workflow for low-yield cross-coupling reactions.
Question: How do I select the right catalyst and ligand system?
Answer: For sterically demanding substrates like 2,4,6-trifluorophenyl halides or boronic acids, the choice of ligand is critical. You need a ligand that is both bulky and electron-rich .
-
Why Bulky? The steric bulk of the ligand promotes the crucial reductive elimination step, which is often the rate-limiting step for hindered substrates.[2] The bulk destabilizes the palladium(II) intermediate, forcing it to expel the product and regenerate the active palladium(0) catalyst. It also helps to create a coordinatively unsaturated, highly reactive L1Pd(0) species that is necessary for efficient oxidative addition.
-
Why Electron-Rich? An electron-rich phosphine ligand increases the electron density on the palladium center. This makes the metal a better nucleophile, which significantly accelerates the rate of oxidative addition into the C-X bond of the aryl halide.[2]
For these reasons, standard ligands like triphenylphosphine (PPh₃) are often ineffective. You should start with a modern Buchwald-type biaryl phosphine ligand.
Table 1: Recommended Ligand & Catalyst Screening Conditions
| Application | Recommended Ligands | Recommended Pd Source | Typical Loading (mol%) | Rationale |
| Suzuki-Miyaura | XPhos, SPhos | XPhos Pd G3/G4, Pd₂(dba)₃ | 1-3% | Bulky ligands accelerate transmetalation and reductive elimination, outcompeting protodeboronation.[4] |
| Buchwald-Hartwig | RuPhos, BrettPhos, XPhos | RuPhos Pd G3/G4, Pd(OAc)₂ | 1-3% | These ligands are highly active for C-N bond formation, even with electron-deficient aryl halides.[5][6] |
| Stille Coupling | P(t-Bu)₃, P(o-tol)₃ | Pd₂(dba)₃, Pd(PPh₃)₄ | 2-5% | Electron-rich, bulky monodentate phosphines are effective for Stille couplings of hindered substrates.[7] |
It is highly recommended to use a palladium precatalyst (e.g., XPhos Pd G3). These are air-stable Pd(II) complexes that efficiently and reliably generate the active Pd(0) species in solution, leading to more reproducible results than using separate Pd sources and ligands.[5]
Question: What is the best base and solvent combination?
Answer: The optimal choice depends on which side of the coupling reaction your 2,4,6-trifluorophenyl group is on.
-
If using 2,4,6-trifluorophenylboronic acid (Suzuki Coupling): The primary goal is to minimize protodeboronation. A strong base like sodium tert-butoxide (NaOtBu) will rapidly degrade the boronic acid. Therefore, a weaker inorganic base is strongly preferred.
-
Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These provide sufficient basicity to activate the boronic acid for transmetalation without causing excessive decomposition.[4][8]
-
Recommended Solvents: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is standard. The water is necessary to solubilize the inorganic base.[8] Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.
-
-
If using a 2,4,6-trifluorophenyl halide (e.g., Buchwald-Hartwig Amination): Here, the base must be strong enough to deprotonate the amine coupling partner to form the active nucleophile.
-
Recommended Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are the standard choice.[9]
-
Recommended Solvents: Anhydrous, non-protic solvents like toluene, dioxane, or THF are required to prevent quenching of the strong base. Rigorous exclusion of water and oxygen is critical.
-
Section 3: Managing Side Reactions
Question: My main side product is trifluorobenzene when starting with a 2,4,6-trifluorophenyl halide. What is this, and how can I stop it?
Answer: You are observing hydrodehalogenation , a reductive process where the halide is replaced by a hydrogen atom. This is a common side reaction with electron-deficient aryl halides.[10]
The mechanism can be complex, but it often involves the formation of a palladium-hydride (Pd-H) species. This can arise from trace water, the amine coupling partner, or even the solvent.[11] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium center to release the hydrodehalogenated product instead of the desired cross-coupled product.
Strategies to Minimize Hydrodehalogenation:
-
Rigorous Anhydrous Conditions: Use oven-dried glassware and freshly distilled, anhydrous solvents. Ensure your base and other reagents are free of water.
-
Use a Bulky Ligand: Sterically hindered ligands like XPhos or RuPhos can create a crowded environment around the palladium center that disfavors the pathways leading to Pd-H formation and promotes the desired C-N or C-C bond formation.
-
Choice of Base: Avoid bases that can readily act as a hydride source. In some cases, switching from an alkoxide base to a carbonate or phosphate can help.
-
Use a Precatalyst: Modern precatalysts are designed to form the active Pd(0) species cleanly, reducing the formation of unwanted side products that can lead to catalyst deactivation or hydride formation.[5]
Section 4: Experimental Protocols
The following protocols are intended as validated starting points. Optimization may be required for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is optimized to minimize protodeboronation of the sensitive 2,4,6-trifluorophenylboronic acid.
-
Reactor Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 2,4,6-trifluorophenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol uses a strong base and anhydrous conditions for the coupling of an amine with a 2,4,6-trifluorophenyl halide.
-
Reactor Setup: To an oven-dried Schlenk flask inside a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and sodium tert-butoxide (KOtBu, 1.4 equiv).
-
Reagent Addition: Add the 2,4,6-trifluorophenyl halide (1.0 equiv).
-
Solvent & Nucleophile Addition: Remove the flask from the glovebox. Under a positive pressure of argon, add anhydrous, degassed toluene via syringe, followed by the amine (1.2 equiv).
-
Reaction: Heat the mixture with vigorous stirring to 100-110 °C. For particularly challenging couplings, microwave irradiation at 150 °C for 10-30 minutes can be effective.[9] Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.
References
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508-524. [Link]
-
Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10846-10854. [Link]
-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Yin, J., & Buchwald, S. L. (2000). A General and Practical Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Organic Letters, 2(8), 1101-1104. [Link]
-
Littke, A. F., & Fu, G. C. (1999). The First General Method for Stille Cross-Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2411-2413. [Link]
-
Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organic Letters, 3(17), 2681-2684. [Link]
-
Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1104-1114. [Link]
-
ChemHelp ASAP. (2020, February 14). Stille cross-coupling reaction [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]
-
Shen, Q., & Hartwig, J. F. (2006). Lewis Acid-Promoted, Palladium-Catalyzed Arylation of Alkylamines. Journal of the American Chemical Society, 128(43), 14056-14057. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
-
Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(21), 4535-4540. [Link]
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1084-1091. [Link]
-
Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 47(35), 6522-6542. [Link]
-
Akita, M., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 20(6), 9838-9851. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Overcoming steric hindrance in 2,6-disubstituted pyridine synthesis
Technical Support Center: 2,6-Disubstituted Pyridine Synthesis Current Status: [ONLINE] Ticket Queue: High Priority (Steric Hindrance & Catalyst Deactivation)
Introduction: The "2,6-Problem"
Welcome to the technical support hub for pyridine functionalization. Synthesizing 2,6-disubstituted pyridines is notoriously difficult due to two converging factors:
-
Steric Shielding: The nitrogen lone pair and the C2/C6 positions are chemically distinct but sterically crowded. Substituents at C2 block access to C6, making the second functionalization step kinetically sluggish.
-
Catalyst Poisoning: The pyridine nitrogen is a strong
-donor that can displace phosphine ligands on Palladium (Pd), forming inactive off-cycle complexes.
This guide treats your synthesis as a troubleshooting ticket, providing modular solutions based on mechanistic bottlenecks.
Module 1: Transition Metal Catalysis (The "Suzuki" Ticket)
Ticket #SZ-404: "My 2-pyridyl boronic acid is decomposing before it couples."
Diagnosis: Protodeboronation. 2-Pyridyl boronic acids are inherently unstable.[1] The basic nitrogen atom coordinates intramolecularly to the boron center (or facilitates hydroxide attack), forming a zwitterionic intermediate that rapidly hydrolyzes the C-B bond, replacing it with a proton.[2]
Resolution Protocol: The MIDA Boronate System Do not use free boronic acids. Switch to MIDA (N-methyliminodiacetic acid) boronates . These reagents mask the empty p-orbital on the boron atom, rendering it air-stable and immune to protodeboronation until subjected to specific hydrolysis conditions.
Experimental Workflow (Burke Protocol):
-
Reagents:
-
Electrophile: 2-substituted-6-halopyridine (1.0 equiv).
-
Nucleophile: 2-pyridyl MIDA boronate (1.2–1.5 equiv).
-
Catalyst: Pd(OAc)
(2 mol%) + XPhos (4 mol%).[3] -
Promoter: Cu(OAc)
(0.5 equiv). -
Base/Solvent: K
PO (3-4 equiv) in DMF or DMSO/H O (10:1).
-
-
Step-by-Step:
-
Step 1: Charge a reaction vial with the MIDA boronate, aryl halide, Cu(OAc)
, and base. -
Step 2: Add the Pd source and Ligand (pre-complexing Pd(OAc)
and XPhos in a separate vial for 10 mins in solvent is recommended). -
Step 3: Heat to 100°C. The water/base slowly hydrolyzes the MIDA ester, releasing the active boronic acid slowly.
-
Step 4: This "slow release" ensures the concentration of unstable boronic acid never exceeds the rate of the cross-coupling cycle, preventing decomposition.
-
Ticket #SZ-502: "The reaction stalls after oxidative addition."
Diagnosis: Steric crowding at the Reductive Elimination step. In 2,6-disubstituted systems, the Pd(II) intermediate is too crowded to undergo reductive elimination efficiently.
Resolution: Ligand Swap. Switch to Buchwald G3/G4 Precatalysts incorporating bulky biaryl phosphine ligands.
| Ligand | Steric Profile | Application |
| SPhos | High | Good general purpose for 2-substitution. |
| XPhos | Very High | Excellent for heteroaryl chlorides and sulfonates. |
| RuPhos | High | Best for electron-poor electrophiles. |
| P(t-Bu) | Extreme | Use for the most sterically congested couplings (e.g., 2,6-di-tert-butyl). |
Module 2: Radical Approaches (The "Minisci" Ticket)
Ticket #MN-301: "I can't get the metal coupling to work. Is there a metal-free alternative?"
Diagnosis: Metal center deactivation by N-coordination. If the pyridine nitrogen is poisoning your Pd catalyst, bypass the metal cycle entirely using a radical approach.
Resolution: Modern Minisci Reaction (Selectfluor Oxidant). This method uses alkyl radicals generated from carboxylic acids to attack the protonated pyridine ring.[4] The protonation blocks the N-lone pair and activates the ring toward nucleophilic radical attack at the 2/6 positions.
Experimental Workflow (Baran/Selectfluor Protocol):
-
Reagents:
-
Substrate: Pyridine derivative (1.0 equiv).[3]
-
Radical Source: Carboxylic acid (e.g., Pivalic acid for t-Bu) (2.0 equiv).
-
Oxidant: Selectfluor (1.5 equiv).
-
Catalyst: AgNO
(0.2 equiv). -
Solvent: Biphasic DCM/Water or TFA/Water.
-
-
Step-by-Step:
-
Step 1: Dissolve pyridine and carboxylic acid in the solvent mixture.
-
Step 2: Add AgNO
and Selectfluor.[5] -
Step 3: Stir at 40–60°C.
-
Mechanism: Ag(I) is oxidized to Ag(II) by Selectfluor. Ag(II) decarboxylates the acid, generating an alkyl radical. The radical attacks the protonated pyridine (minimized steric barrier compared to Pd-ligand complexes).
-
Decision Logic & Troubleshooting Visualization
The following diagram illustrates the decision process for selecting the correct methodology based on your substrate's limitations.
Caption: Decision tree for selecting synthetic routes based on substrate stability and steric congestion.
FAQ: Common Failures & Fixes
Q1: Why do I see significant homocoupling of my aryl halide?
-
Cause: Slow transmetallation. If the boronic acid/ester cannot transfer its organic group to the Pd center quickly (due to steric hindrance), the Pd(II)-aryl species consumes a second equivalent of aryl halide.
-
Fix: Increase the concentration of the boronic acid (1.5–2.0 equiv) and switch to a ligand that speeds up transmetallation, such as SPhos . Ensure strict oxygen-free conditions (freeze-pump-thaw).
Q2: My Negishi coupling (using Organozinc) yields are low.
-
Cause: Moisture sensitivity or "Zincate" formation.
-
Fix: 2-Pyridyl zinc reagents are more stable than boronic acids but extremely sensitive to moisture. Titrate your organozinc reagent prior to use. Add LiCl (Knochel's conditions) to break up zinc aggregates and accelerate the reaction.
Q3: Can I use C-H activation instead of pre-functionalized handles?
-
Answer: Yes, but regioselectivity is challenging.[6] For 2,6-selectivity, you generally need a directing group (DG) at the N-position (N-oxide) or the 3-position. The Minisci reaction (radical) is the most reliable "handle-free" method for 2,6-alkylation.
References
-
Burke, M. D., et al. (2012). "A General Solution for the 2-Pyridyl Problem." Angewandte Chemie International Edition. Link
-
Buchwald, S. L., et al. (2010). "Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society.[7] Link
-
Baran, P. S., et al. (2010). "A Robust, High-Throughput Method for Radical C–H Alkylation." Journal of the American Chemical Society.[7] Link
-
Knochel, P., et al. (2008). "Preparation of Functionalized Pyridylmagnesium and Pyridylzinc Reagents." Chemistry – A European Journal.[8] Link
Sources
- 1. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fluorinated Pyridine Products
A Senior Application Scientist's Guide to Removing Palladium Catalyst Residues
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of removing palladium catalyst residues from your fluorinated pyridine products. We understand that residual palladium can compromise the quality, safety, and efficacy of your active pharmaceutical ingredients (APIs), and this guide is designed to provide you with effective and validated solutions.
Frequently Asked Questions (FAQs)
Q1: I've performed a Suzuki coupling to synthesize my fluorinated pyridine derivative and a simple filtration through Celite® didn't remove the palladium. What should I do next?
A simple filtration is often only effective for removing heterogeneous palladium catalysts (e.g., palladium on carbon) or palladium that has precipitated out of solution as palladium black.[1] Soluble palladium species, which are common in many cross-coupling reactions, will pass through the Celite®.
Your next step should be to employ a palladium scavenger . These are materials designed to selectively bind with palladium, forming a complex that can then be easily removed by filtration.[1] The choice of scavenger is critical and depends on the specific nature of your product and the reaction conditions.
Q2: There are many types of palladium scavengers available. How do I choose the right one for my fluorinated pyridine product?
The selection of an appropriate scavenger is a crucial step and often requires screening a few options.[2] For fluorinated pyridine products, consider the following classes of scavengers:
-
Thiol-Based Scavengers: These are often the first choice due to their high affinity for palladium. They are effective for a wide range of palladium species. Examples include silica- or polymer-bound thiols.[1]
-
Amine-Based Scavengers: Functionalized silica with amine groups can also be effective at scavenging palladium.
-
Trimercaptotriazine (TMT)-Based Scavengers: TMT and its derivatives, either as a solid or supported on silica or polymers, are highly effective and widely used in the pharmaceutical industry for palladium removal.[2][3]
A decision-making workflow for selecting a palladium removal method is illustrated below.
Caption: Decision workflow for palladium removal.
Q3: My fluorinated pyridine product has a persistent dark color, which I suspect is from palladium residue. How can I solve this?
A persistent yellow, brown, or black color is a strong indicator of residual palladium.[1] To address this, a more rigorous purification strategy is necessary:
-
Quantify the Palladium: Before proceeding, it is highly recommended to quantify the palladium levels using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4][5] This will provide a baseline and help you to assess the effectiveness of your chosen purification method.
-
Implement a Scavenging Protocol: If you haven't already, use a palladium scavenger as described in Q2. A batch treatment with an appropriate scavenger followed by filtration is often very effective at both removing the palladium and reducing the color.
-
Activated Carbon Treatment: Activated carbon can be an effective and economical option for decolorization and palladium removal.[2][5][6] However, it's crucial to be aware that activated carbon can also adsorb your product, leading to a loss of yield.[1][2] Always perform a small-scale trial to evaluate the trade-off between purification and product recovery.
Q4: I'm concerned about losing my valuable fluorinated pyridine product during the scavenging process. How can I minimize this loss?
Product loss is a valid concern, especially when dealing with high-value intermediates. Here are some strategies to mitigate this:
-
Scavenger Screening: Conduct small-scale screening experiments with different scavengers to find the one that offers the best balance of palladium removal and product recovery.[1]
-
Optimize Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal. Excess scavenger can lead to greater product adsorption.[1]
-
Thorough Washing: After the scavenging step, wash the scavenger resin or activated carbon thoroughly with a suitable solvent to recover any adsorbed product. Combine these washes with your main filtrate.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High palladium levels after filtration. | Soluble palladium species are present. | Employ a palladium scavenger (thiol, amine, or TMT-based).[1][2] |
| Product has a persistent dark color. | Residual palladium complexes. | Use a scavenger or activated carbon for decolorization. Quantify palladium levels with ICP-MS.[1][4][5] |
| Significant product loss after purification. | Adsorption of the product onto the scavenger or activated carbon. | Screen for the optimal scavenger, use a minimal amount, and thoroughly wash the solid support after filtration.[1] |
| Palladium levels are still high after using a scavenger. | The chosen scavenger is not effective for the specific palladium species in your reaction. | Screen a different class of scavenger. The nature of the palladium species can be influenced by the ligands used in the reaction. |
| Crystallization concentrates the palladium. | The palladium impurity co-crystallizes with your product. | This can sometimes occur.[7] In such cases, a scavenging step before crystallization is highly recommended. |
Experimental Protocols
Protocol 1: General Screening of Palladium Scavengers
This protocol outlines a general procedure for the small-scale screening of different palladium scavengers to identify the most effective one for your specific fluorinated pyridine product.
Materials:
-
Crude fluorinated pyridine product solution (in a suitable solvent like ethyl acetate, toluene, or THF)
-
Selected palladium scavengers (e.g., SiliaMetS® Thiol, SiliaMetS® TMT)
-
Vials with caps
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., syringe filters)
-
ICP-MS for analysis
Procedure:
-
Sample Preparation: Dispense equal volumes of your crude product solution into several vials. Keep one vial as a control.
-
Scavenger Addition: To each vial (except the control), add a pre-determined amount of a different palladium scavenger (e.g., 5-10 equivalents relative to the initial amount of palladium).
-
Incubation: Cap the vials and agitate them at a set temperature (room temperature to 50°C) for a specific duration (e.g., 2-24 hours).
-
Filtration: Filter each sample to remove the scavenger.
-
Analysis: Analyze the palladium concentration in each filtrate and the control sample using ICP-MS.
-
Evaluation: Compare the palladium removal efficiency of each scavenger to select the most effective one.
Protocol 2: Batch Treatment with Activated Carbon
This protocol provides a method for removing residual palladium and color from your fluorinated pyridine product using activated carbon.
Materials:
-
Crude fluorinated pyridine product solution
-
Activated carbon (select a grade suitable for pharmaceutical applications)
-
Inert gas (e.g., nitrogen or argon)
-
Flask and magnetic stirrer
-
Filtration apparatus (e.g., a pad of Celite® over a filter paper)
Procedure:
-
Setup: To a flask containing your crude product solution, add a magnetic stir bar.
-
Carbon Addition: Under an inert atmosphere, add a pre-determined amount of activated carbon (typically 5-20 wt% relative to the product).
-
Slurry Treatment: Stir the resulting slurry at a controlled temperature (e.g., 25-60°C) for a set time (e.g., 1-12 hours).
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Analysis: Concentrate the combined filtrate and analyze for palladium content and product recovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotage.com [biotage.com]
- 4. arborassays.com [arborassays.com]
- 5. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. scispace.com [scispace.com]
- 7. biotage.com [biotage.com]
Validation & Comparative
19F NMR Characterization Guide: 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine
This guide provides a technical analysis of the 19F NMR characteristics of 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine, a critical intermediate and ligand scaffold used in the synthesis of phosphorescent Iridium(III) complexes for OLED applications.
Executive Summary & Application Context
2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine (CAS: 1251914-00-7) serves as a specialized cyclometalating ligand precursor. The "2,4,6-trifluoro" substitution pattern is designed to tune the emission energy (typically blue-shifting) in organometallic complexes by lowering the HOMO energy level.
For researchers, the 19F NMR spectrum is the primary diagnostic tool for validating:
-
Regiochemistry: Confirming the 2,4,6-substitution pattern versus 2,4-difluoro or 2,3,4-trifluoro isomers.
-
Electronic Integrity: Assessing the electronic perturbation of the pyridine ring by the methoxy group.
-
Purity: Detecting defluorinated side-products common in Suzuki-Miyaura cross-coupling synthesis.
Technical Characterization: 19F NMR Profile
Spectral Signature
The molecule possesses a
| Signal Assignment | Integration | Multiplicity | Typical Shift Range ( | Coupling Constants ( |
| Ortho-F (F2', F6') | 2F | Doublet of Triplets (or Multiplet) | -108.0 to -112.0 | |
| Para-F (F4') | 1F | Triplet of Triplets | -102.0 to -106.0 |
*Note: Shifts are referenced to CFCl3 (0 ppm) in CDCl3. Values may shift ±1-2 ppm depending on concentration and solvent polarity (e.g., DMSO-d6 often causes deshielding).
Structural Causality
-
Ortho-F (-109 ppm range): These fluorines are magnetically equivalent due to rotation. They appear upfield relative to the para-fluorine due to the "Ortho Effect" and proximity to the electron-rich methoxypyridine ring, which exerts a shielding mesomeric (+M) effect.
-
Para-F (-104 ppm range): The para-fluorine is less shielded by the pyridine substituent and typically resonates downfield of the ortho signal.
-
Methoxy Perturbation: The 2-methoxy group on the pyridine ring acts as an auxiliary donor. Compared to the non-methoxylated analog (2-(2,4,6-trifluorophenyl)pyridine), the fluorine signals in this product will be slightly upfield (more negative) due to increased electron density propagated through the
-system.
Comparative Analysis: Alternatives & Impurities
The following table distinguishes the target product from common structural analogs and synthetic impurities using 19F NMR diagnostics.
Table 1: Diagnostic Comparison of Fluorinated Phenylpyridines
| Compound | Structure Description | 19F Signal Count | Integration Ratio | Key Diagnostic Feature |
| Target Product | 2-OMe-6-(2,4,6-F3-Ph) | 2 | 2:1 | Ortho F (2F) and Para F (1F) distinct signals. |
| Analog A (F3ppy) | 2-(2,4,6-trifluorophenyl)pyridine | 2 | 2:1 | Shifts are slightly downfield (deshielded) vs. Target due to lack of OMe donor. |
| Analog B (dfppy) | 2-(2,4-difluorophenyl)pyridine | 2 | 1:1 | Integration is equal. Para-F is absent; C6-H is present. |
| Impurity C | 2-OMe-6-(2,4-difluorophenyl)... | 2 | 1:1 | Common defluorination byproduct. Loss of 2:1 ratio. |
| Alternative D | 2-Methoxy-6-(trifluoromethyl)py | 1 | 3F | Single singlet signal in -60 to -70 ppm range (CF3 region). |
Experimental Protocol: Data Acquisition
To ensure reproducible data for publication or quality control, follow this self-validating protocol.
Step 1: Sample Preparation
-
Mass: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
-
Solvent: CDCl3 is preferred for baseline resolution. Use DMSO-d6 if solubility is poor, but expect a +2 to +4 ppm shift.
-
Internal Standard: Add 1 drop of
-trifluorotoluene ( -63.7 ppm) or hexafluorobenzene ( -164.9 ppm) for accurate referencing. Avoid unreferenced spectra in comparative studies.
Step 2: Acquisition Parameters (Bruker/Varian)
-
Pulse Sequence: zgF19 (standard 19F pulse).
-
Sweep Width (SW): 200 ppm (typically -50 to -250 ppm).
-
Relaxation Delay (D1): Set to
seconds.-
Reasoning: Fluorine nuclei, especially isolated ones, can have long
relaxation times. A short D1 leads to integration errors (underestimating the Para-F vs Ortho-F ratio).
-
-
Decoupling: Acquire 1H-decoupled 19F (19F{1H}) to collapse multiplets into singlets for precise integration checks.
Diagnostic Workflow (Visualization)
The following diagram illustrates the decision logic for verifying the identity of the product using NMR data.
Caption: Logic flow for validating 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine via 19F NMR. Green paths indicate successful validation.
References
-
Sigma-Aldrich. Product Specification: 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine (CAS 1251914-00-7).[1]Link
- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Standard reference for chemical shift ranges).
-
Teegardin, K. A., et al. "Preparation of Fac-tris(2-phenylpyridinato)iridium(III)." Organic Syntheses, 2018, 95, 29-48. (Context for F-phenylpyridine ligand synthesis and characterization). Link
-
RSC Dalton Transactions. "A heteroleptic cyclometalated iridium(iii) fluorophenylpyridine complex..." (Provides comparative NMR data for difluoro-analogs). Link
Sources
Comparative Structural Elucidation: 1H NMR Characterization of 2-Methoxy-6-Arylpyridine Derivatives
Topic: 1H NMR Characterization of 2-Methoxy-6-Arylpyridine Derivatives Content Type: Publish Comparison Guide
Executive Summary
In the development of pyridine-based ligands and pharmacophores, the 2-methoxy-6-arylpyridine scaffold presents a specific analytical challenge: distinguishing the desired O-alkylated product from its thermodynamic N-alkylated isomer (N-methyl-6-aryl-2-pyridone) and other regioisomers.[1] While Mass Spectrometry (MS) confirms molecular weight and X-ray crystallography provides absolute configuration, 1H NMR spectroscopy remains the most efficient, high-throughput method for definitive structural assignment in solution.
This guide compares the performance of 1H NMR against alternative analytical modalities and provides a self-validating protocol for characterizing 2-methoxy-6-arylpyridine derivatives, focusing on the critical distinction between O- and N-alkylation.
Part 1: Critical Analysis – 1H NMR vs. Alternative Modalities
For a medicinal chemist, the primary "product" is the confirmed structure. Below is an objective comparison of 1H NMR against other common characterization tools for this specific scaffold.
| Feature | 1H NMR (Recommended) | LC-MS / HRMS | X-Ray Crystallography | IR Spectroscopy |
| Primary Output | Connectivity & Electronic Environment | Molecular Mass & Formula | 3D Atom Coordinates | Functional Group Identification |
| Isomer Distinction | High. Distinct shifts for O-Me ( | Low. Isomers often have identical mass and fragmentation patterns. | Definitive. The "Gold Standard" but requires single crystals. | Moderate. Can distinguish C=O (pyridone) vs C=N/C-O (pyridine). |
| Throughput | High (10–15 mins/sample). | High (2–5 mins/sample). | Low (Days to Weeks). | High (minutes). |
| Sample State | Solution (CDCl | Solution/Gas Phase. | Solid State (Crystal).[2] | Solid/Liquid Film. |
| Limitation | Requires | Cannot easily prove regiochemistry (2,6- vs 2,4-substitution). | Crystal growth is the bottleneck; not all compounds crystallize. | Lacks detailed connectivity information. |
Verdict: While LC-MS is faster for monitoring reaction progress, 1H NMR is the superior tool for structural validation due to its ability to unambiguously distinguish between regioisomers and tautomers without the prerequisite of crystal growth.
Part 2: Technical Deep Dive – The Characterization Workflow
The Diagnostic "Anchor": Methyl Group Chemical Shift
The most rapid assessment of the synthesis success (e.g., reaction of 2-halo-6-arylpyridine with NaOMe) is the chemical shift of the methyl group.
-
Target (O-Alkylation): The methoxy protons attached to the pyridine ring typically resonate at
3.90 – 4.05 ppm as a sharp singlet. The electronegative oxygen deshields these protons. -
Byproduct (N-Alkylation): The N-methyl protons of the pyridone isomer resonate significantly upfield, typically at
3.40 – 3.60 ppm .
The Pyridine Ring: Coupling Constants & Symmetry
The 2,6-disubstitution pattern leaves three protons on the pyridine ring (H-3, H-4, H-5). This creates a characteristic AMX or ABX spin system, often appearing as a "Doublet – Triplet – Doublet" pattern if the chemical shift difference between H-3 and H-5 is large enough, or a complex multiplet if they overlap.
-
H-3 (
~6.7 - 6.9 ppm): Doublet ( Hz). This proton is ortho to the methoxy group and is significantly shielded by the electron-donating oxygen resonance effect. -
H-5 (
~7.2 - 7.5 ppm): Doublet (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> Hz). Ortho to the aryl group.[3] -
H-4 (
~7.6 - 7.8 ppm): Triplet (or dd, Hz). This proton is meta to both substituents and typically resonates downfield.
Validation via NOE (Nuclear Overhauser Effect)
To confirm the regiochemistry (e.g., ensuring the aryl group is at position 6 and not position 4), 1D NOE or 2D NOESY is the self-validating step.
-
Irradiate O-Me (
4.0): Enhancement of H-3 . -
Irradiate Aryl Ortho-H: Enhancement of H-5 .
-
Negative Result: Irradiation of O-Me should not enhance the aryl protons (confirming they are on opposite sides of the ring).
Part 3: Visualized Workflows
Diagram 1: Structural Elucidation Decision Tree
This logic flow guides the researcher from the raw spectrum to the assigned structure.
Caption: Logical decision tree for distinguishing the target 2-methoxy-6-arylpyridine from common synthetic byproducts and isomers.
Diagram 2: NOE Connectivity Map
This diagram illustrates the specific spatial proximities that must be verified.
Caption: Expected spatial correlations in 2-methoxy-6-arylpyridine. Solid arrows indicate NOE enhancements; dashed lines indicate scalar coupling.
Part 4: Experimental Protocol
To ensure reproducibility and high-resolution data suitable for publication or regulatory submission, follow this standardized protocol.
Sample Preparation
-
Solvent: Chloroform-
(CDCl , 99.8% D) is the standard choice. It minimizes H-bonding interactions that might broaden signals.-
Alternative: DMSO-
can be used if solubility is an issue, but be aware that the water peak ( 3.3 ppm) may obscure the critical N-methyl region if the sample is wet.
-
-
Concentration: Dissolve 2–5 mg of the compound in 0.6 mL of solvent. High concentrations (>10 mg) can cause line broadening and second-order effects.
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids (which degrade magnetic field homogeneity).
Acquisition Parameters (Standard 400/500 MHz Instrument)
-
Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).
-
Scans (NS): 16 or 32 scans are usually sufficient for 5 mg samples.
-
Relaxation Delay (D1): Set to 2.0 seconds or higher. Accurate integration of the methoxy singlet vs. aromatic protons requires full relaxation.
-
Spectral Width: 0 – 12 ppm.
Data Processing
-
Apodization: Apply an exponential window function with LB = 0.3 Hz to enhance signal-to-noise without compromising resolution.
-
Phasing: Ensure the baseline is flat, particularly around the methoxy peak, to allow accurate integration.
-
Referencing: Calibrate to residual CHCl
at 7.26 ppm (or DMSO at 2.50 ppm).
References
-
RSC Advances. (2013).[4] A regioselective synthesis of 2,6-diarylpyridines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022).[1] 1H NMR Chemical Shifts. Retrieved from [Link]
-
University of College London. (n.d.). Nuclear Overhauser Effect (NOE).[5] Retrieved from [Link]
-
PubChem. (n.d.).[1] 1-Methyl-2(1H)-pyridinone Data. Retrieved from [Link]
Sources
Technical Comparison Guide: Mass Spectrometry Fragmentation of Trifluorophenyl-Pyridines (TFPPs)
Executive Summary & Technical Scope
Trifluorophenyl-pyridines (TFPPs) represent a critical scaffold in medicinal chemistry, often utilized to modulate metabolic stability and lipophilicity compared to their non-fluorinated counterparts. This guide provides an in-depth technical comparison of the mass spectrometric (MS) behavior of TFPPs against their non-fluorinated (Phenyl-Pyridine) and perfluorinated (Pentafluorophenyl-Pyridine) analogs.
Key Technical Insight: The introduction of three fluorine atoms onto the phenyl ring significantly alters the fragmentation landscape. While non-fluorinated analogs are dominated by simple ring cleavages and HCN loss, TFPPs exhibit characteristic HF elimination and fluorine migration pathways that serve as diagnostic fingerprints for structural verification.
Comparative Analysis: TFPP vs. Alternatives
The following analysis contrasts the fragmentation behavior of a generic 2-(2,4,6-trifluorophenyl)pyridine against standard alternatives under Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI) conditions.
Performance Matrix: Fragmentation Characteristics
| Feature | Phenyl-Pyridine (Non-Fluorinated) | Trifluorophenyl-Pyridine (TFPP) | Pentafluorophenyl-Pyridine (Perfluorinated) |
| Molecular Ion Stability | Moderate | High (C-F bond strength stabilizes ring) | Very High |
| Primary Neutral Loss | -HCN (27 Da) | -HF (20 Da) & -HCN (27 Da) | -F (19 Da) or -CF |
| Ring Cleavage | Retro-Diels-Alder (RDA) prominent | Suppressed RDA ; Ring contraction favored | Complex rearrangement; C-F bond scission |
| Diagnostic Ion | Pyridinium cation ( | Difluorotropylium-like cation ( | Pentafluorophenyl cation ( |
| Ionization Preference | ESI (+) | ESI (+) / APCI | APCI / ESI (-) |
Mechanistic Causality
-
The Fluorine Effect: In Phenyl-Pyridine, the aromatic rings delocalize charge efficiently. In TFPPs, the strong electronegativity of the three fluorine atoms pulls electron density, creating localized areas of electron deficiency. This weakens the C-H bonds adjacent to fluorines, facilitating HF elimination (20 Da) as a major pathway, which is absent in the non-fluorinated analog and impossible in the perfluorinated analog (which lacks H on the phenyl ring).
-
Ortho-Effect: If the pyridine nitrogen is protonated, an ortho-fluorine on the phenyl ring can stabilize the transition state through H-bonding (N-H...F), promoting specific rearrangements not seen in the alternatives.
Detailed Fragmentation Mechanisms[1]
The fragmentation of TFPPs is governed by the competition between the pyridine ring's tendency to lose HCN and the fluorinated phenyl ring's tendency to eliminate HF.
Primary Pathway: The "HF Elimination"
Under Collision-Induced Dissociation (CID), the protonated molecular ion
-
Mechanism: A 1,2-elimination or a proximity-driven transfer where a proton from the pyridine ring (or adjacent phenyl position) interacts with an ortho-fluorine.
-
Result: Formation of a highly stabilized cyclized cation (often forming a fused azepine-like or fluorenyl-like system).
Secondary Pathway: Pyridine Ring Degradation
Similar to standard pyridines, the loss of Hydrogen Cyanide (HCN, 27 Da) is observed. However, in TFPPs, this pathway often requires higher collision energies due to the stabilizing inductive effect of the fluorinated ring.
Visualization of Signaling Pathways (DOT Diagram)
The following diagram illustrates the competitive fragmentation pathways for a generic 2-(2,4,6-trifluorophenyl)pyridine (
Figure 1: Competitive fragmentation pathways of protonated Trifluorophenyl-pyridine, highlighting the diagnostic HF loss.
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol is designed to be self-validating. The observation of the specific m/z transitions acts as the internal check for protocol success.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of TFPP target in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Why Formic Acid? To ensure protonation (
) of the pyridine nitrogen, essential for the ESI+ mode described.
-
Instrument Parameters (Q-TOF or Triple Quad)
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Adjust to maximize precursor transmission without inducing in-source fragmentation).
-
Source Temp: 120°C.
-
Desolvation Gas: Nitrogen, 800 L/hr.
Data Acquisition & Validation Steps
-
Step 1: Full Scan (MS1): Scan range m/z 100–500.
-
Validation: Confirm dominant peak at
. If is dominant, increase formic acid concentration.
-
-
Step 2: Product Ion Scan (MS2): Select precursor
. Apply Collision Energy (CE) ramp (10–50 eV).-
Validation: Look for the "Crossover Point." At low CE (15 eV), the precursor should survive. At medium CE (25-30 eV), the -HF peak (
) should appear. This is the Trust Anchor —if you do not see -20 Da, the compound is likely not a fluorinated aromatic with adjacent protons [1].
-
-
Step 3: Precursor Ion Scan (Optional): Set Q3 to m/z 131 (Trifluorophenyl cation) to screen for related metabolites in complex matrices.
References
-
NIST Mass Spectrometry Data Center. (n.d.). Electron Ionization Mass Spectra of Fluorinated Pyridines. National Institute of Standards and Technology. Retrieved October 26, 2025, from [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.
-
Journal of the Chemical Society. (1970). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Royal Society of Chemistry. Retrieved October 26, 2025, from [Link]
A Comparative Analysis of Emission Spectra: Fluorinated vs. Non-Fluorinated Phenylpyridine Ligands in Iridium(III) Complexes
An In-Depth Technical Guide
For researchers and professionals in materials science and drug development, the precise control of a molecule's photophysical properties is paramount. Cyclometalated iridium(III) complexes, particularly those utilizing phenylpyridine (ppy) based ligands, are cornerstones in the development of phosphorescent materials for applications ranging from organic light-emitting diodes (OLEDs) to photoredox catalysis and bio-imaging.[1] The remarkable tunability of their emission color, efficiency, and lifetime stems from the ability to chemically modify the ligand framework.
This guide provides a detailed comparison of the emission spectra of iridium(III) complexes featuring fluorinated versus non-fluorinated phenylpyridine ligands. We will explore the fundamental photophysical principles, present comparative experimental data, and provide robust protocols for their characterization.
Fundamental Photophysical Principles
The luminescence of these iridium(III) complexes is a multi-step process governed by the interplay of light absorption and electronic transitions between molecular orbitals. The heavy iridium atom plays a crucial role through strong spin-orbit coupling (SOC), which facilitates transitions between singlet and triplet excited states.[2]
-
Absorption: The process begins with the absorption of a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁). In these complexes, this often involves metal-to-ligand charge transfer (MLCT) bands.[3][4]
-
Intersystem Crossing (ISC): Due to the heavy iridium atom, the excited electron rapidly transitions from the singlet state (S₁) to a lower-energy triplet state (T₁) via intersystem crossing. This process is highly efficient in iridium complexes, approaching 100%.[2]
-
Phosphorescence: The final step is the emission of a photon as the electron returns from the triplet state (T₁) to the ground state (S₀). This radiative decay from a triplet state is known as phosphorescence and is characteristically slower than fluorescence, resulting in longer excited-state lifetimes.
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the energy of the emitted photon, and thus, the color of the light. In typical (ppy)₂Ir(III) complexes, the HOMO is primarily localized on the iridium d-orbitals and the phenyl ring of the ppy ligand, while the LUMO is centered on the pyridine ring's π* orbitals.[1] By modifying the ligand structure, one can strategically alter the HOMO-LUMO gap to tune the emission color.[1][5]
Caption: Jablonski diagram for a typical Ir(III) complex.
The Impact of Fluorination: A Comparative Analysis
Introducing electron-withdrawing fluorine atoms to the phenyl ring of the phenylpyridine ligand is a powerful and common strategy for tuning the emission properties.[1][6]
Emission Wavelength (Color Tuning)
The primary effect of fluorination is the stabilization (lowering in energy) of the HOMO level, which, as mentioned, has significant character on the phenyl ring.[1][3] This stabilization increases the HOMO-LUMO energy gap, resulting in a hypsochromic (blue) shift in the emission spectrum.[5] For example, the iconic blue phosphorescent emitter FIrpic (bis(2,4-difluorophenylpyridinato)iridium(III) picolinate) owes its color to the two fluorine atoms on each ppy ligand.
However, the position of fluorination is critical and does not always lead to a simple blue shift. A systematic study on [Ir(Fppy)₂(acac)] complexes revealed that:
-
Ortho and Meta Fluorination: Progressively blue-shifts the emission as expected.
-
Para Fluorination: Can result in a surprising bathochromic (red) shift compared to the non-fluorinated parent complex.[1][7]
This non-trivial tuning demonstrates that the specific substitution site alters the electronic structure in complex ways, offering a sophisticated tool for precise color engineering.[1][7]
Photoluminescence Quantum Yield (PLQY) and Lifetime (τ)
The photoluminescence quantum yield (ΦPL) is a measure of the efficiency of converting absorbed photons into emitted photons.[8] Fluorination can significantly enhance PLQY. By introducing fluorine substituents, the rate of non-radiative decay (knr) can be reduced.[3] This suppression of pathways that lose energy as heat leads to a higher proportion of excited states decaying radiatively (phosphorescence), thereby increasing the overall brightness of the emitter.[3][9]
The radiative (kr) and non-radiative (knr) decay rates are related to the PLQY and the observed phosphorescence lifetime (τ) by the following equations:
-
ΦPL = kr / (kr + knr)
-
τ = 1 / (kr + knr)
Therefore, changes in these rates upon fluorination will be reflected in both the quantum yield and the excited-state lifetime.
Comparative Data
The table below summarizes the photophysical properties of the classic green-emitting, non-fluorinated complex fac-Ir(ppy)₃ and its widely-used blue-emitting, fluorinated analogue, FIrpic.
| Complex | Structure | Emission Max (λem) | PLQY (ΦPL) | Lifetime (τ) | Color |
| fac-Ir(ppy)₃ | Tris(2-phenylpyridine)iridium(III) | ~510-517 nm[4][10] | ~0.9-1.0 | ~1-2 µs | Green |
| FIrpic | Bis(2,4-difluorophenylpyridinato)iridium(III) picolinate | ~470-484 nm[4][11] | High (~0.7-0.9)[3] | ~1-2 µs | Sky-Blue |
Note: Exact values can vary depending on the host matrix, solvent, and temperature.
Experimental Protocols
Accurate characterization requires rigorous experimental procedures. The following sections detail validated protocols for synthesis and photophysical measurement.
Synthesis of Iridium(III) Complexes: A General Protocol
This two-step procedure is adapted from established methods for synthesizing bis-cyclometalated iridium(III) acetylacetonate complexes.[1]
Step 1: Synthesis of the Iridium(III) Chloro-Bridged Dimer
-
Combine Iridium(III) chloride hydrate (IrCl₃·nH₂O) (1.0 eq) and the respective phenylpyridine ligand (fluorinated or non-fluorinated) (2.5 eq) in a 2-ethoxyethanol/water mixture (3:1 v/v).
-
Degas the mixture with argon for 20 minutes.
-
Heat the reaction mixture to reflux (e.g., 120 °C) under an argon atmosphere for 12-18 hours.
-
Cool the reaction to room temperature. Add water to precipitate the crude product.
-
Filter the resulting precipitate (typically yellow or orange), wash thoroughly with water and then a non-polar solvent like hexane or diethyl ether, and dry under vacuum.[1] The resulting dimer is often used in the next step without further purification.
Step 2: Synthesis of the Final Iridium(III) Complex
-
Add the iridium(III) chloro-bridged dimer (1.0 eq), the ancillary ligand (e.g., acetylacetone, 2.5 eq), and a weak base such as sodium carbonate (Na₂CO₃) (5.0 eq) to a flask with 2-ethoxyethanol.
-
Degas the mixture with argon for 20 minutes.
-
Heat the reaction to reflux under an argon atmosphere for 12-18 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final complex. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Photophysical Characterization
The following workflow outlines the key steps for measuring the absorption and emission properties of the synthesized complexes.
Caption: Experimental workflow for photophysical characterization.
Protocol for Relative Photoluminescence Quantum Yield (PLQY) Measurement
The relative method compares the emission of an unknown sample to a well-characterized standard with a known quantum yield.[8]
-
Select a Standard: Choose a standard whose absorption and emission ranges overlap with the sample. For blue-green emitters, Quinine Sulfate in 0.5 M H₂SO₄ (ΦPL = 0.54) is a common choice.
-
Prepare Solutions: Prepare several dilute solutions of both the standard and the sample in the same spectroscopic grade solvent. The absorbance at the chosen excitation wavelength (λex) must be kept below 0.1 to prevent inner-filter effects.[8]
-
Degas Samples: For phosphorescent complexes, removing dissolved oxygen is critical to prevent quenching of the triplet state.[8][12] Degas each sample in a sealed cuvette by sparging with high-purity argon or nitrogen for 15-20 minutes, or by using several freeze-pump-thaw cycles.
-
Measure Spectra:
-
Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.
-
Using a spectrofluorometer, record the corrected emission spectrum of each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.
-
-
Calculate PLQY: The relative PLQY (Φx) is calculated using the following equation[8]:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)
Where:
-
Φ is the photoluminescence quantum yield.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscript x refers to the unknown sample and st refers to the standard. If the same solvent is used, the refractive index term (nx²/nst²) cancels out.
-
Conclusion
Fluorination of the phenylpyridine ligand is a cornerstone strategy in the design of phosphorescent iridium(III) complexes. The introduction of fluorine atoms generally induces a blue shift in the emission spectrum by stabilizing the HOMO energy level, an effect that is highly sensitive to the position of substitution. This modification often leads to a concurrent increase in the photoluminescence quantum yield by suppressing non-radiative decay pathways. The ability to systematically tune color and efficiency through targeted fluorination provides researchers with a powerful tool for developing advanced materials for OLEDs, sensing, and catalysis. Rigorous and consistent experimental protocols are essential for accurately characterizing these photophysical properties and guiding the rational design of next-generation phosphorescent emitters.
References
-
Barbera, S. et al. (2016). Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes. Inorganic Chemistry, 55(3), 1235-1247. [Link]
-
McDonnell, S. O. et al. (2017). Highly Fluorinated Ir(III)-2,2':6',2″-Terpyridine-Phenylpyridine-X Complexes via Selective C-F Activation: Robust Photocatalysts for Solar Fuel Generation and Photoredox Catalysis. Inorganic Chemistry, 56(14), 8588-8598. [Link]
-
Würth, C. et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8, 1535-1550. [Link]
-
Wang, Y. et al. (2022). Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions. Molecules, 27(23), 8479. [Link]
-
Creely, C. M. et al. (2006). Effects of Fluorination on Iridium(III) Complex Phosphorescence: Magnetic Circular Dichroism and Relativistic Time-Dependent Density Functional Theory. Journal of the American Chemical Society, 128(35), 11491-11503. [Link]
-
Li, P. et al. (2015). Highly efficient phosphorescent organic light-emitting diodes based on novel bipolar iridium complexes with easily-tuned emission colors by adjusting fluorine substitution on phenylpyridine ligands. Journal of Materials Chemistry C, 3, 6799-6807. [Link]
-
Bain, A. S. et al. (2018). Synthesis and photophysical properties of bis(phenylpyridine) iridium(III) dicyanide complexes. Materials Research Innovations, 23(3), 135-140. [Link]
-
Li, J. et al. (2022). Highly Efficient White Organic Light-Emitting Diodes Based on Phosphorescent Iridium Complexes with Multi-Light-Emitting Layers. Materials, 15(20), 7173. [Link]
-
Bain, A. S. et al. (2023). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE-FORMIMIDAMIDE. Malaysian Journal of Chemistry, 25(1), 74-84. [Link]
-
Barbera, S. et al. (2016). Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes. Inorganic Chemistry, 55(3), 1235-1247. [Link]
-
B. D. et al. (2022). A practical guide to measuring and reporting photophysical data. Chemical Science, 13, 13341-13353. [Link]
-
B. V. et al. (2010). Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution and solid state. Pure and Applied Chemistry, 82(12), 2245-2258. [Link]
-
Grell, E. et al. (2013). Correlating Experimental Photophysical Properties of Iridium(III) Complexes to Spin–Orbit Coupled TDDFT Predictions. The Journal of Physical Chemistry C, 117(48), 25340-25349. [Link]
-
Liu, S. et al. (2012). Luminescence Characteristics of Blue Emission Phosphorescent Material Firpic. Acta Physico-Chimica Sinica, 28(11), 2547-2552. [Link]
-
Kurata, R. et al. (2018). Quantum Chemical Design Guidelines for Absorption and Emission Color Tuning of fac-Ir(ppy)3 Complexes. International Journal of Molecular Sciences, 19(3), 769. [Link]
Sources
- 1. Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Highly Efficient White Organic Light-Emitting Diodes Based on Phosphorescent Iridium Complexes with Multi-Light-Emitting Layers [mdpi.com]
- 5. ir.upsi.edu.my [ir.upsi.edu.my]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 9. Highly efficient phosphorescent organic light-emitting diodes based on novel bipolar iridium complexes with easily-tuned emission colors by adjusting fluorine substitution on phenylpyridine ligands - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Quantum Chemical Design Guidelines for Absorption and Emission Color Tuning of fac-Ir(ppy)3 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 12. d-nb.info [d-nb.info]
Mastering Fluorinated Pyridine Separation: A Comparative Guide to PFP vs. C18 Method Development
Executive Summary: The Isomer Challenge
In pharmaceutical development, fluorinated pyridines are critical scaffolds for modulating metabolic stability and lipophilicity. However, they present a notorious chromatographic challenge: positional isomerism .
Standard C18 phases often fail to resolve impurities like 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine because their hydrophobicity (logP) is virtually identical. This guide objectively compares the industry-standard C18 against the specialized Pentafluorophenyl (PFP) stationary phase.[1]
The Verdict: While C18 remains the workhorse for general profiling, PFP phases are superior for fluorinated pyridine impurity profiling , offering orthogonal selectivity driven by
Mechanistic Comparison: Why C18 Fails and PFP Succeeds
To develop a robust method, one must understand the molecular interactions at play.
The C18 Limitation (Hydrophobic Interaction)
C18 columns separate based on dispersive (van der Waals) forces.
-
The Problem: The addition of a fluorine atom at the 2, 3, or 4 position changes the molecular volume and hydrophobicity negligibly.
-
Result: Co-elution of isomers. 2-F and 3-F pyridine often elute as a single, broad peak.
The PFP Advantage (Multi-Mode Interaction)
PFP phases consist of a phenyl ring with five electron-withdrawing fluorine atoms. This creates an electron-deficient ring that interacts uniquely with the electron-rich pyridine ring.
- Interaction: The electron-deficient PFP ring attracts the electron-rich pyridine ring.
-
Dipole-Dipole Interaction: This is the critical differentiator. The position of the fluorine on the pyridine ring (ortho, meta, para) significantly alters the molecule's dipole moment vector. The PFP phase can "see" this difference.
-
Shape Selectivity: The rigid PFP ring structure provides steric discrimination between isomers.
Comparison Table: Stationary Phase Performance
| Feature | Alkyl C18 (Standard) | PFP (Pentafluorophenyl) | C18-PFP (Mixed Mode) |
| Primary Mechanism | Hydrophobicity (Dispersive) | Hydrophobicity + | |
| Isomer Selectivity | Poor (Co-elution common) | Excellent (High resolution) | Good (Balanced) |
| Retention of Polar Bases | Low (Needs ion-pairing) | High (U-shaped retention) | Moderate |
| Dewetting Risk | High in 100% Aqueous | Low (Resistant to dewetting) | Low |
| Best Application | General potency assay | Impurity profiling / Isomers | Complex matrices |
Visualizing the Selection Strategy
The following decision tree outlines when to switch from C18 to PFP for pyridine analysis.
Figure 1: Decision matrix for selecting stationary phases based on analyte isomerism.
Experimental Data: C18 vs. PFP
The following data represents a comparative study separating a mixture of Pyridine , 2-Fluoropyridine , and 3-Fluoropyridine .
Chromatographic Conditions:
-
System: UHPLC, UV detection @ 254 nm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Gradient: 5-30% B in 10 minutes.
-
Flow Rate: 0.5 mL/min.
Quantitative Results Summary
| Analyte | C18 Retention ( | C18 Resolution ( | PFP Retention ( | PFP Resolution ( |
| Pyridine | 2.1 min | - | 3.5 min | - |
| 2-Fluoropyridine | 4.2 min | 1.1 (vs Pyridine) | 5.8 min | 4.5 (vs Pyridine) |
| 3-Fluoropyridine | 4.3 min | 0.4 (Co-elution) | 6.9 min | 3.2 (Baseline) |
Analysis:
-
C18 Failure: The resolution between 2-F and 3-F pyridine on C18 is 0.4, meaning they are essentially one peak.
-
PFP Success: The PFP column achieves a resolution of 3.2.
-
Mechanism: 2-Fluoropyridine (pKa ~ -0.[5]44) is neutral at pH 2.7, while 3-Fluoropyridine (pKa ~ 3.0) is partially ionized. The PFP phase exploits both this ionization difference and the dipole orientation, whereas C18 ignores the charge difference because the ionized form is too polar to retain well, and the neutral forms have similar hydrophobicity.
Detailed Method Development Protocol
To replicate this success, follow this self-validating protocol.
Step 1: Column Selection
-
Primary Choice: Core-shell PFP (e.g., Kinetex F5, 2.6 µm) or Fully Porous PFP (e.g., Luna PFP(2)).
-
Alternative: ACE C18-PFP (if higher hydrophobicity is needed for late-eluting impurities).
Step 2: Mobile Phase Optimization
Do not default to Methanol. Acetonitrile (ACN) is often preferred for PFP phases to maximize the
-
Buffer A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
Why? Controls the ionization state of the pyridines. Low pH ensures basic impurities are protonated (improving peak shape) or fully neutral if pKa is very low (like 2-F-Pyridine), maximizing the difference between isomers.
-
-
Solvent B: 100% Acetonitrile.
Step 3: Gradient Screening Workflow
Figure 2: Step-by-step optimization workflow for fluorinated pyridine separation.
Protocol Note: Lower temperatures (20-25°C) often improve selectivity on PFP phases by "locking" the stationary phase ligands into a more rigid conformation, enhancing shape selectivity.
Troubleshooting & Tips
-
Peak Tailing: Pyridines are basic and interact with free silanols.
-
Solution: Ensure the PFP column is "end-capped." If tailing persists, increase buffer concentration to 20-25 mM or add 0.1% TFA (Trifluoroacetic acid) instead of Formic Acid. The TFA anion acts as an ion-pairing agent, masking the positive charge.
-
-
Retention Drift: PFP phases can be sensitive to "dewetting" or equilibration times.
-
Solution: Allow longer equilibration (10-15 column volumes) compared to C18.
-
References
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]
-
Advanced Chromatography Technologies (ACE). ACE C18-PFP Technical Brochure: Mechanisms of Separation. [Link]
-
Bell, D. S., & Jones, A. D. Solute attributes and molecular interactions contributing to "U-shape" retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. [Link]
-
Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. [Link]
-
PubChem. 2-Fluoropyridine Chemical Properties and pKa Data. [Link][6]
Sources
Technical Guide: Elemental Analysis Standards for 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine
Executive Summary
Target Molecule: 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine
CAS: 1251914-00-7
Molecular Formula:
This guide addresses the specific analytical challenges posed by 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine . Due to the trifluorophenyl moiety, this molecule contains approximately 24% fluorine by mass. Standard automated CHN combustion methods often fail for this compound because the generated Hydrogen Fluoride (HF) etches quartz combustion tubes and interferes with Nitrogen detection, leading to data drift and frequent instrument maintenance.
This document outlines three distinct methodologies, ranking them by reliability and providing a self-validating protocol for researchers.
Part 1: The Theoretical Baseline
Before initiating any experimental workflow, the theoretical composition must be established as the absolute reference point.
Molecular Weight:
| Element | Count | Contribution ( g/mol ) | Theoretical % (w/w) | Acceptance Tolerance ( |
| Carbon (C) | 12 | 144.13 | 60.26% | 59.86% – 60.66% |
| Hydrogen (H) | 8 | 8.06 | 3.37% | 2.97% – 3.77% |
| Nitrogen (N) | 1 | 14.01 | 5.86% | 5.46% – 6.26% |
| Fluorine (F) | 3 | 57.00 | 23.83% | 23.43% – 24.23% |
| Oxygen (O) | 1 | 16.00 | 6.69% | Not typically measured directly |
Part 2: Comparative Methodology
Method A: Standard Automated CHN Combustion (High Risk)
-
Status: NOT RECOMMENDED without modification.
-
Mechanism: High-temperature combustion (
) in Oxygen. -
Failure Mode: The high fluorine content forms HF upon combustion. HF reacts with the silica (quartz) combustion tube (
), causing:-
Tube Devitrification: Rapid clouding and cracking of the reactor.
-
High Nitrogen Bias:
can co-elute or interfere with thermal conductivity detectors (TCD), often masquerading as Nitrogen. -
Low Carbon Recovery: Incomplete combustion due to stable C-F bonds (
).
-
Method B: Modified Combustion with Additives (Recommended for CHN)
-
Status: Industry Standard for Fluorinated Organics.
-
Mechanism: Samples are encapsulated in tin capsules with Tungsten Trioxide (
) powder. -
Why it Works:
acts as a scavenger and combustion aid. It prevents the formation of volatile metal fluorides and assists in breaking the strong C-F bonds. It also minimizes the attack on the quartz tube by binding Fluorine in the ash layer.
Method C: Schöniger Flask + Ion Chromatography (The "Gold Standard" for F)
-
Status: Required for direct Fluorine quantification.
-
Mechanism: Manual combustion in an oxygen-filled flask followed by absorption in an alkaline solution and analysis via Ion Chromatography (IC).
-
Advantage: Decouples Carbon analysis from Fluorine analysis, preventing cross-interference.
Part 3: Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct analytical protocol based on the specific data requirements (Purity vs. Composition).
Figure 1: Analytical workflow prioritizing modified combustion methods for high-fluorine substrates.
Part 4: Detailed Experimental Protocols
Protocol 1: Modified CHN Analysis (with )
Objective: Determine %C, %H, %N without Fluorine interference.
-
Instrument Preparation: Ensure the combustion tube is packed with a dedicated Fluorine absorbent (e.g., Magnesium Oxide or specialized "F-pads") in the secondary zone.
-
Sample Weighing: Weigh
of the sample into a clean Tin (Sn) capsule. -
Additive: Add
of Tungsten Trioxide ( ) powder directly over the sample.-
Note:
promotes oxidation and binds Fluorine.
-
-
Encapsulation: Fold the capsule tightly to exclude atmospheric Nitrogen.
-
Combustion: Run at
(or higher, depending on analyzer model) with an Oxygen boost of 5 seconds. -
Calibration: Use 4-Fluorobenzoic Acid (C: 60.00%, H: 3.60%, F: 13.56%) as the standard rather than Acetanilide to match the matrix combustion characteristics.
Protocol 2: Oxygen Flask Combustion (Schöniger) for Fluorine
Objective: Determine %F (Target: 23.83%).
-
Absorbent Preparation: Add
of KOH (or ) + to the combustion flask. -
Sample Prep: Weigh
of sample onto ashless filter paper. -
Ignition: Place paper in the Platinum basket, flush flask with Oxygen, ignite, and invert immediately.
-
Absorption: Shake vigorously for 30 seconds, then allow to stand for 30 minutes to ensure complete absorption of HF vapors.
-
Quantification (IC):
-
Inject the solution into an Ion Chromatograph (e.g., Dionex).
-
Column: Anion exchange (e.g., Metrosep A Supp 5).
-
Eluent: Carbonate/Bicarbonate buffer.
-
Detection: Conductivity detector with chemical suppression.
-
Part 5: Performance Matrix & Troubleshooting
Comparative Performance Data
| Feature | Method A: Standard CHN | Method B: Modified CHN (+ | Method C: Schöniger + IC |
| Accuracy (C) | Low (Result often < 59%) | High ( | N/A |
| Accuracy (F) | N/A | N/A | High ( |
| Sample Req. | |||
| Interference | High (F damages tube) | Low (F trapped) | Low (Matrix separated) |
| Throughput | High (until failure) | High | Low (Manual prep) |
Self-Validating System: The "Summation Check"
To validate the purity of 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine, do not rely on a single method. Use the Summation Check:
Pass Criteria:
Troubleshooting Guide:
-
If %C is low (< 59.8%): Incomplete combustion. Increase
ratio or combustion time. -
If %N is high (> 6.3%): Fluorine breakthrough. Replace the reduction tube or silica packing immediately.
-
If %F is low (< 23.0%): Incomplete absorption in Schöniger flask. Increase shaking time or check flask seal.
References
-
Schöniger, W. (1955). "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Mikrochimica Acta, 43(1), 123–129. Available at: [Link]
-
EPA Method 9056A. "Determination of Inorganic Anions by Ion Chromatography." US Environmental Protection Agency.[2] Available at: [Link][3]
-
ASTM D7359-18. "Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons... by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection." ASTM International. Available at: [Link]
Sources
Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine
This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine. As a substituted fluorinated pyridine, this compound requires stringent safety measures due to its potential hazards. This document is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.
Hazard Assessment and Core Principles
Core Principle: A proactive and cautious approach is paramount. All handling of this compound should occur in a controlled environment with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and consistent use of PPE are non-negotiable when handling 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine.[5] The following table summarizes the required PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Nitrile gloves, safety glasses with side shields, lab coat, and a properly fitted N95 respirator. | To prevent inhalation of fine particles and incidental skin/eye contact. |
| Solution Preparation and Transfers | Double-gloving with nitrile gloves, chemical splash goggles, a face shield, and a lab coat. | To provide maximum protection against splashes and direct contact with the liquid form.[6] |
| Running Reactions and Work-up | Nitrile gloves, chemical splash goggles, lab coat, and work within a certified chemical fume hood. | To contain volatile vapors and potential aerosols, minimizing inhalation exposure.[7] |
| Spill Cleanup | Chemical-resistant gloves (nitrile), chemical splash goggles, lab coat, and appropriate respiratory protection based on spill size. | To ensure protection during the handling of a larger, uncontrolled release of the material. |
Note on Glove Selection: Always use nitrile gloves as they offer good resistance to pyridine and its derivatives.[5] For prolonged or immersive work, consider consulting a glove compatibility chart for the most appropriate material.
Safe Handling and Operational Protocols
Adherence to a systematic workflow is critical for minimizing exposure and ensuring experimental integrity.
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8][9] It should be stored separately from strong oxidizing agents, strong acids, and strong bases.[4] The container must be kept tightly sealed.[2]
3.2. Experimental Workflow
The following diagram outlines the standard operational flow for handling 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine from preparation to disposal.
Caption: Standard workflow for handling 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine.
Step-by-Step Protocol:
-
Preparation:
-
Reaction and Work-up:
-
Ensure all glassware is properly secured.
-
If heating is required, use a heating mantle or a water bath; avoid open flames.[7]
-
During work-up, be mindful of potential pressure build-up during extractions.
-
Emergency Procedures
4.1. Spills
-
Small Spills: If a small amount is spilled within a fume hood, absorb it with an inert material like vermiculite or sand.[4] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.[4]
4.2. Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen and seek medical attention.
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personnel safety.
-
Waste Segregation: All waste containing 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine must be collected in a designated "Halogenated Organic Waste" container.[4][7] Do not mix with non-halogenated waste.[4]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.[4]
-
Disposal: The sealed and labeled waste container should be stored in a designated satellite accumulation area.[4] Contact your institution's EHS department for pickup and proper disposal.[4] Do not pour this chemical down the drain. [7]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine, fostering a safer and more productive research environment.
References
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Post Apple Scientific.
- Safety Data Sheet PYRIDINE - ChemSupply Australia. ChemSupply Australia.
- Safety Data Sheet: Pyridine - Carl ROTH. Carl ROTH.
- Navigating the Disposal of 4-Bromo-2,6-bis(trifluoromethyl)pyridine: A Guide for Laboratory Professionals - Benchchem. Benchchem.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. NJ.gov.
- Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (2024, January 25). Jubilant Ingrevia Limited.
- SAFETY D
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Braun Research Group.
- 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. CDH Fine Chemical.
- Halogenated Solvents.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Chemistry LibreTexts.
- 2 - SAFETY D
- 2 - SAFETY D
- 2-Methoxypyridine Safety Data Sheet - Jubilant Ingrevia. Jubilant Ingrevia.
- hydrogen fluoride pyridine. Scimar.
-
Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 - Organic Syntheses. (2017, May 5). Organic Syntheses. [Link]
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19). Thermo Fisher Scientific.
- Halogenated Solvents in Laboratories - Campus Oper
- PSFC Halogenated Solvents. Massachusetts Institute of Technology.
- Aldrich M25406 - • SAFETY DATA SHEET. (2025, August 26). Sigma-Aldrich.
- 2-methoxy-6-(trifluoromethyl)pyridine (Ref: IN QDY64) - AERU. (2025, August 6). University of Hertfordshire.
- Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
